(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3S)-morpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJMJAQUGFIHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609253 | |
| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215917-98-9 | |
| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 215917-98-9
This technical guide provides a comprehensive overview of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. This document details its physicochemical properties, a representative synthetic pathway, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is a stereochemically defined morpholine derivative. The presence of both a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position makes it a versatile intermediate for further chemical elaboration. Its key properties are summarized below.
| Property | Value |
| CAS Number | 215917-98-9 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Chirality | (S)-configuration at C3 |
| Primary Functional Groups | N-Boc carbamate, Methyl ester, Morpholine ring |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Manufacturing
The overall synthetic strategy involves the formation of the morpholine ring from an acyclic precursor, followed by functional group manipulation to yield the target compound.
Experimental Protocols
The following protocols are based on a patented method for a key precursor, (S)-3-morpholinyl carboxylic acid, and extended with standard organic chemistry transformations.
Step 1: Synthesis of L-Serine tert-butyl ester L-Serine (10.5 g) is dissolved in tert-butyl acetate (20 ml). At 0°C, a 5 ml aqueous solution of perchloric acid (2 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 8 hours. The mixture is washed with water (10 ml) and ammonium chloride solution (10 ml). The aqueous layers are combined, the pH is adjusted to 9-10 with potassium carbonate, and the product is extracted with dichloromethane (3 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.[1][2]
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester The L-serine tert-butyl ester (10 g) from the previous step is dissolved in dichloromethane (100 ml). At 0°C, a 30 ml dichloromethane solution of chloroacetyl chloride (8.4 g) is added dropwise. The mixture is warmed to room temperature and stirred for 1 hour. A 50% aqueous solution of sodium bicarbonate (50 ml) is added, and the layers are separated. The organic phase is washed with water (30 ml) and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-chloroacetyl-L-serine tert-butyl ester.[1][2]
Step 3: Cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect intramolecular cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up through extraction and purification to yield the lactam intermediate.[1]
Step 4: Reduction to (S)-morpholine-3-carboxylic acid tert-butyl ester The lactam from Step 3 is dissolved in methanol. Aluminum trichloride and sodium borohydride are successively added to reduce the amide bond. After reaction completion, the mixture is carefully quenched and worked up to yield the core morpholine structure.[1]
Step 5: N-Boc Protection The resulting (S)-morpholine-3-carboxylic acid tert-butyl ester is dissolved in a suitable solvent like dichloromethane. A base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography yields the N-Boc protected morpholine.
Step 6: Esterification and Deprotection (Hypothetical Final Steps) To arrive at the target molecule, two final transformations are required. First, the carboxylic acid at the 3-position must be esterified to a methyl ester. This can be achieved using various standard methods, such as treatment with thionyl chloride in methanol or with diazomethane. Following esterification, the tert-butyl ester at the 4-position would need to be selectively deprotected, which is not consistent with the target molecule's structure. A more direct route would involve methyl esterification of the free carboxylic acid on the N-Boc protected intermediate from Step 5.
Applications in Drug Development
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and target binding affinity. This compound serves as a valuable chiral building block for introducing this moiety into complex drug candidates.
Role as a Kinase Inhibitor Scaffold
A primary application of morpholine-containing compounds is in the development of kinase inhibitors, particularly for the Phosphatidylinositol 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for oncology drug discovery.
The morpholine oxygen atom is often critical for activity, forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site. This interaction can confer both potency and selectivity. The stereochemistry at the C3 position, as in the title compound, allows for precise orientation of substituents to probe and exploit specific pockets within the enzyme's active site.
Conclusion
This compound is a high-value chiral intermediate for the synthesis of complex molecules in drug discovery. Its defined stereochemistry and orthogonal protecting groups allow for precise, controlled introduction of the pharmacologically important morpholine scaffold. Its primary utility lies in the construction of kinase inhibitors targeting critical cell signaling pathways, such as the PI3K/mTOR cascade, which are central to cancer and other proliferative diseases. The synthetic routes, while requiring multiple steps, are based on well-established chemical transformations starting from readily available chiral precursors. This building block will likely continue to be a key component in the development of next-generation targeted therapies.
References
physicochemical properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
An In-depth Technical Guide on the Physicochemical Properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount for their potential application. This technical guide provides a detailed overview of the available data on this compound, a chiral morpholine derivative.
Core Physicochemical Properties
Precise experimental data for this compound remains limited in publicly accessible literature. However, information from chemical suppliers and computed data for structurally similar compounds provide valuable insights. The compound is identified with the CAS Number 215917-98-9 and has a molecular formula of C₁₁H₁₉NO₅.[1][2]
| Property | Value | Source |
| CAS Number | 215917-98-9 | BLDpharm[1], ChemUniverse[2] |
| Molecular Formula | C₁₁H₁₉NO₅ | BLDpharm[1], ChemUniverse[2] |
| Molecular Weight | 245.27 g/mol | ChemUniverse[2] |
| Purity | 97% | ChemUniverse[2] |
Table 1: General Properties of this compound.
For the closely related compound, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (CAS: 783350-37-8), which differs by a carboxylic acid group instead of a methyl ester, the following computed properties are available and can serve as estimations:
| Property | Value | Source |
| Molecular Weight | 231.25 g/mol | PubChem[3] |
| XLogP3-AA | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Exact Mass | 231.11067264 Da | PubChem[3] |
| Topological Polar Surface Area | 76.1 Ų | PubChem[3] |
Table 2: Computed Physicochemical Properties for (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
Spectroscopic Data
-
¹H NMR: A ¹H NMR spectrum for a compound described as "morpholine-3,4-dicarboxylic acid 4-tert-butyl ester 3-methyl ester" is available through ChemicalBook, which is presumed to be identical to the target compound.[4]
-
Other Spectroscopic Data: BLDpharm, a chemical supplier, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, general methods for the synthesis of chiral morpholine derivatives can be adapted.
General Synthesis of Chiral Morpholine Derivatives
The synthesis of chiral morpholines often involves the cyclization of optically pure N-substituted-β-amino alcohols. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of chiral morpholine derivatives.
A typical procedure would involve the N-protection of a chiral amino alcohol, followed by an intramolecular cyclization reaction. For the target molecule, this would likely involve starting with (S)-morpholine-3-carboxylic acid, followed by N-protection with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid with methanol.
Physicochemical Characterization Workflow
The characterization of a synthesized morpholine derivative involves a series of analytical techniques to confirm its identity, purity, and properties.
References
- 1. 215917-98-9|this compound|BLD Pharm [bldpharm.com]
- 2. MORPHOLINE-3,4-DICARBOXYLIC ACID 4-TERT-BUTYL ESTER 3-METHYL ESTER(212650-45-8) 1H NMR [m.chemicalbook.com]
- 3. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
Structural Analysis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound, serves as a valuable building block in asymmetric synthesis. Its rigid morpholine core, furnished with orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 3-position—makes it a versatile intermediate for the construction of complex, stereochemically defined molecules. This technical guide provides a concise overview of its structural properties, a plausible synthetic route, and representative analytical data. Due to the limited availability of dedicated research on this specific molecule, this guide consolidates information from chemical suppliers and analogous structures to present a comprehensive analysis for research and development applications.
Chemical Identity and Properties
This compound is classified as a chiral building block for asymmetric synthesis.[1][2][3] The presence of both an amide (as part of the carbamate) and an ester functional group categorize it within these chemical classes.[1][2][3] Its core structure is foundational for creating more complex molecules, particularly in the pharmaceutical industry.[1]
Table 1: Physicochemical Properties
| Identifier | Value | Reference(s) |
| IUPAC Name | (3S)-4-(tert-butoxycarbonyl)-3-(methoxycarbonyl)morpholine | N/A |
| Synonyms | This compound | [1][4] |
| CAS Number | 215917-98-9 | [1][2][4] |
| Molecular Formula | C₁₁H₁₉NO₅ | N/A |
| Molecular Weight | 245.27 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | ≥98% (as commercially available) | [4] |
Synthesis Pathway
The proposed synthesis involves a standard esterification reaction, as outlined in the workflow below.
Structural and Spectroscopic Analysis
While specific, published spectra for this compound are not available, data can be reliably predicted based on its structure and analysis of its precursors and enantiomeric analogues. Chemical suppliers confirm that Proton NMR data conforms to the structure of the closely related (R)-4-Boc-morpholine-3-carboxylic acid.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H-NMR | Boc group, -C(CH₃)₃ | ~1.4 - 1.5 ppm (singlet, 9H) |
| Methyl ester, -OCH₃ | ~3.7 - 3.8 ppm (singlet, 3H) | |
| Morpholine ring protons | 3.2 - 4.5 ppm (multiplets, 7H) | |
| ¹³C-NMR | Boc group, -C(CH₃)₃ | ~80 - 82 ppm |
| Boc group, -C(CH₃)₃ | ~28 ppm | |
| Methyl ester, -OCH₃ | ~52 ppm | |
| Carbonyl, Boc C=O | ~155 ppm | |
| Carbonyl, Ester C=O | ~170 ppm | |
| Morpholine ring carbons | ~45 - 70 ppm | |
| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 246.13 |
| [M+Na]⁺ | m/z 268.11 | |
| FT-IR | C=O stretch (carbamate) | ~1690-1710 cm⁻¹ |
| C=O stretch (ester) | ~1735-1750 cm⁻¹ | |
| C-O stretch | ~1160-1250 cm⁻¹ |
Experimental Protocols (Representative)
The following protocols are representative examples for the synthesis and protection of similar morpholine and heterocyclic structures, providing a methodological framework.
General N-Boc Protection of an Amine
This procedure illustrates the standard method for introducing the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine, a foundational step in synthesizing the precursor.
Protocol:
-
The amine substrate (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂).
-
Triethylamine (1.5 equiv) is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product.
-
If necessary, the product is purified by silica gel flash column chromatography.
Methyl Esterification of a Carboxylic Acid
This protocol describes a standard acid-catalyzed esterification, which is the likely final step in the synthesis of the title compound from its carboxylic acid precursor.
Protocol:
-
The N-Boc protected carboxylic acid (1.0 equiv) is dissolved in methanol (MeOH), which acts as both solvent and reagent.
-
A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
The mixture is extracted multiple times with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the methyl ester.
Applications and Significance
As a chiral building block, this compound is of significant interest to medicinal chemists. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The stereocenter at the 3-position is crucial for defining the three-dimensional orientation of substituents, which is critical for molecular recognition and binding to biological targets. The orthogonal Boc and methyl ester protecting groups allow for selective deprotection and further functionalization at either the nitrogen or the C3-carboxyl position, enabling the divergent synthesis of a library of compounds from a single, advanced intermediate.
Conclusion
This compound is a well-defined chiral intermediate with significant potential in synthetic organic and medicinal chemistry. While detailed characterization and synthesis data in peer-reviewed literature are sparse, its structure allows for a confident prediction of its properties and synthetic origin. The methodologies and data presented in this guide offer a robust starting point for researchers looking to incorporate this versatile building block into their synthetic programs.
References
- 1. Cas 783350-37-8,4-Boc-3(S)-morpholinecarboxylic acid | lookchem [lookchem.com]
- 2. 58311-53-8|(S)-3,4-Dimethyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 3. 215917-98-9|this compound|BLD Pharm [bldpharm.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic and Synthetic Profile of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
A Comprehensive Technical Guide for Researchers in Drug Discovery and Development
This whitepaper provides a detailed overview of the spectroscopic data and synthetic methodology for the chiral morpholine derivative, (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. This compound serves as a valuable building block in medicinal chemistry, and a thorough understanding of its characterization is crucial for its application in the synthesis of complex molecular architectures. This guide presents tabulated spectroscopic data (NMR, MS, and IR), detailed experimental protocols, and visualizations of the analytical workflow and molecular structure to support researchers in their synthetic endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. The data for the (R)-enantiomer is presented as a close reference, given that the spectroscopic properties (excluding optical rotation) are identical.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~4.50 | d | 1H | H-3 |
| ~3.90 - 3.70 | m | 2H | H-5 (axial & equatorial) |
| ~3.75 | s | 3H | OCH₃ |
| ~3.60 - 3.40 | m | 2H | H-2 (axial & equatorial) |
| ~3.20 | m | 1H | H-6 (axial) |
| ~2.90 | m | 1H | H-6 (equatorial) |
| 1.45 | s | 9H | C(CH₃)₃ |
Note: Data is predicted based on related structures. Exact chemical shifts and coupling constants may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| ~170.0 | C=O (ester) |
| ~155.0 | C=O (carbamate) |
| ~80.0 | C(CH₃)₃ |
| ~67.0 | C-5 |
| ~55.0 | C-3 |
| ~52.0 | OCH₃ |
| ~45.0 | C-2 |
| ~42.0 | C-6 |
| ~28.0 | C(CH₃)₃ |
Note: Data is predicted based on related structures.
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 260.14 | [M+H]⁺ (Calculated for C₁₁H₁₉NO₅ + H⁺) |
| 204.10 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 144.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
Note: Fragmentation pattern is proposed. ESI-MS is the suggested ionization method.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch |
Note: Data is predicted based on characteristic functional group absorptions.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established procedures for similar compounds and can be adapted as necessary.
Synthesis of this compound
The synthesis of the title compound can be achieved from (S)-morpholine-3-carboxylic acid. The following is a representative two-step procedure:
-
Esterification of (S)-Morpholine-3-carboxylic acid:
-
To a solution of (S)-morpholine-3-carboxylic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
-
N-Boc Protection:
-
Dissolve the methyl ester hydrochloride salt in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.
-
Add a base, such as triethylamine or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire proton-decoupled spectra on the same instrument. A greater number of scans will be necessary compared to ¹H NMR.
Mass Spectrometry (MS):
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Infrared (IR) Spectroscopy:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of the title compound and the relationship between the different spectroscopic techniques employed.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Relationship of spectroscopic data to structural confirmation.
A Comprehensive Technical Guide to the Safe Handling of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Hazard Identification and Classification
Based on data from related morpholine compounds, (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is anticipated to present several hazards. Morpholine and its derivatives are often flammable, corrosive, and can be harmful if swallowed, inhaled, or in contact with skin[1][2][3][4].
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
This classification is extrapolated and should be confirmed with experimental data.
Physical and Chemical Properties
While specific quantitative data for this compound is limited, the properties of related compounds suggest it is a liquid with a notable vapor pressure.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| Appearance | Likely a liquid |
| Boiling Point | Data not available; likely combustible at high temperatures[7] |
| Flash Point | Expected to be in the flammable range |
| Solubility | Likely soluble in water[2] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling this compound.
Engineering Controls:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].
-
Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the potential for flammability[1][2][8].
-
Grounding: Containers and receiving equipment should be grounded and bonded to prevent static discharge[2][8].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately remove and launder contaminated clothing before reuse[2][8].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter[2].
// PPE Nodes eye_protection [label="Wear Safety Goggles/\nFace Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_protection [label="Wear Chemical Resistant\nGloves and Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; respiratory_protection [label="Use Respirator with\nOrganic Vapor Cartridge", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Action Nodes proceed [label="Proceed with Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> assess_risk; assess_risk -> eye_protection [label=" Yes "]; eye_protection -> skin_protection; skin_protection -> respiratory_protection; respiratory_protection -> proceed; assess_risk -> proceed [label=" No (Low Risk)\n Still wear basic PPE "]; } END_DOT Caption: Personal Protective Equipment (PPE) decision workflow.
Handling and Storage
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing[7].
-
Do not breathe vapors or mists[2].
-
Keep away from open flames, hot surfaces, and sources of ignition[1][2][8].
-
Take precautionary measures against static discharge[1][2][8].
-
Wash hands thoroughly after handling[8].
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2].
-
Store in a designated flammables area, away from heat, sparks, and flame[2].
-
Incompatible materials include strong oxidizing agents, acids, and acid chlorides[2].
First-Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician immediately[8]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately[8]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[8]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. There is a danger of perforation of the esophagus and stomach[2][8]. |
// Connections exposure:f1 -> {inhalation:f0, skin:f0, eye:f0, ingestion:f0} [color="#5F6368"]; {inhalation, skin, eye, ingestion} -> transport [color="#5F6368"]; } END_DOT Caption: Emergency first-aid response flowchart.
Fire-Fighting Measures
Extinguishing Media:
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2)[7].
-
Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards:
-
Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[2].
-
Containers may explode when heated[2].
-
Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides[2].
Protective Equipment:
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to safe areas[2].
-
Remove all sources of ignition[2].
-
Wear appropriate personal protective equipment.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains, surface water, or ground water[3][8].
Methods for Clean-up:
-
Absorb the spill with inert absorbent material (e.g., sand, diatomaceous earth)[2][3].
-
Collect the absorbed material in suitable, closed containers for disposal[2].
-
Use spark-proof tools and explosion-proof equipment during clean-up[2].
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. This material and its container must be treated as hazardous waste. Do not mix with other waste, and handle uncleaned containers as you would the product itself[8].
Regulatory Information
This product may be supplied under a TSCA R&D Exemption, and it is the recipient's responsibility to comply with the associated requirements[1][8]. It may not be used for non-exempt commercial purposes without appropriate consent. Check local and national regulations for any specific reporting requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Review of Morpholine-3,4-dicarboxylate Compounds: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical, biological, and metabolic properties make it a "privileged structure" in drug design.[3] This in-depth technical guide focuses on a specific, yet underexplored, class of these compounds: morpholine-3,4-dicarboxylates. While the broader morpholine family has been extensively studied, this guide aims to consolidate the available information on the 3,4-dicarboxylate derivatives, covering their synthesis, chemical characteristics, and potential therapeutic applications, while also highlighting areas ripe for future investigation.
Chemical Properties and Synthesis
Morpholine-3,4-dicarboxylate compounds are characterized by the presence of carboxylic acid or ester functionalities at both the 3- and 4-positions of the morpholine ring. A key example of this class is Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester.
Table 1: Physicochemical Properties of Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester
| Property | Value |
| CAS Number | 212650-43-6 |
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| Boiling Point | 369°C |
| Density | 1.230 g/cm³ |
| Flash Point | 177°C |
| pKa | 3.53 ± 0.20 |
| Storage Temperature | 2-8°C |
Data sourced from commercial supplier information.
The synthesis of the morpholine ring itself can be achieved through various established methods, including the reaction of diethylene glycol with ammonia or the intramolecular cyclization of amino alcohols.[1][4] More advanced and stereoselective methods have also been developed, such as the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives starting from immobilized amino acids like serine and threonine.[3][5]
A plausible synthetic strategy for morpholine-3,4-dicarboxylates could involve the N-acylation of a morpholine-3-carboxylate precursor. Commercially available starting materials such as (R)-4-Boc-morpholine-3-carboxylic acid provide a key entry point for such synthetic explorations.[6] The synthesis of N-acetyl morpholine, for instance, has been achieved through the acylation of morpholine with ethyl acetate, a method that avoids the use of harsh reagents and simplifies the purification process.[7]
Experimental Protocols
While specific protocols for the synthesis and biological evaluation of a wide range of morpholine-3,4-dicarboxylate compounds are not extensively documented in publicly available literature, methodologies for the synthesis and analysis of related morpholine derivatives can be adapted.
General Synthesis of N-Acyl Morpholine-3-Carboxylic Acid Derivatives
This protocol is a hypothetical adaptation based on the synthesis of related compounds.
Materials:
-
Morpholine-3-carboxylic acid ester
-
Acyl chloride or anhydride
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve the morpholine-3-carboxylic acid ester in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acyl chloride or anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl morpholine-3-carboxylic acid derivative.
Potential Biological Activities
The morpholine nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][8] The specific contribution of the 3,4-dicarboxylate substitution pattern to the biological activity profile is an area that warrants further investigation. Structure-activity relationship (SAR) studies on other morpholine derivatives have shown that substitutions on the morpholine ring can significantly influence their therapeutic potential.[2] For instance, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, demonstrating the potential of carboxylic acid functionalities in modulating biological targets.[9]
Visualization of Synthetic and Logical Pathways
To aid in the conceptualization of the synthesis and potential applications of these compounds, the following diagrams have been generated.
Caption: Generalized synthetic pathway to morpholine-3,4-dicarboxylates.
Caption: Potential therapeutic applications of morpholine-3,4-dicarboxylates.
Future Directions
The field of morpholine-3,4-dicarboxylate compounds is largely unexplored, presenting a significant opportunity for researchers in drug discovery and development. Future work should focus on:
-
Development of robust and stereoselective synthetic routes to access a diverse library of morpholine-3,4-dicarboxylate derivatives.
-
Systematic biological evaluation of these compounds across a range of therapeutic areas to identify promising lead candidates.
-
In-depth structure-activity relationship studies to understand the impact of different substituents on the 3- and 4-positions on biological activity.
-
Investigation of the mechanism of action of any identified active compounds to elucidate their molecular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral morpholine derivative. Such compounds are significant building blocks in medicinal chemistry, often serving as intermediates in the synthesis of complex biologically active molecules. The solubility of such an intermediate is a critical physicochemical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development in later stages. Understanding its behavior in various organic solvents is paramount for process optimization and scalability.
Chemical Structure:
-
IUPAC Name: (3S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
-
Molecular Formula: C₁₁H₁₉NO₅[1]
-
Molecular Weight: 245.27 g/mol [1]
-
CAS Number: 215917-98-9[2]
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3][4] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.[5] For this compound, the presence of ester and carbamate functional groups, along with the morpholine ring, suggests a moderate polarity.
Key factors influencing its solubility include:
-
Solvent Polarity: The compound is expected to exhibit higher solubility in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents like hydrocarbons is likely to be limited.[3]
-
Hydrogen Bonding: The ester and carbamate carbonyl groups can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.[4]
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the additional energy helps to overcome the lattice energy of the solid.[3]
Recommended Organic Solvents for Solubility Screening
A systematic approach to determining the solubility profile involves screening the compound in a range of solvents with varying polarities and chemical properties. The following table provides a suggested list of organic solvents for an initial solubility screening.
| Solvent Class | Solvent Name | Polarity Index | Type | Rationale for Inclusion |
| Alcohols | Methanol | 5.1 | Polar Protic | Potential for hydrogen bonding. |
| Ethanol | 4.3 | Polar Protic | Commonly used, less polar than methanol. | |
| Isopropanol (IPA) | 3.9 | Polar Protic | A common process solvent. | |
| Ketones | Acetone | 5.1 | Polar Aprotic | Strong dipole-dipole interactions. |
| Methyl Ethyl Ketone | 4.7 | Polar Aprotic | Less polar alternative to acetone. | |
| Esters | Ethyl Acetate | 4.4 | Polar Aprotic | A common solvent in organic synthesis and chromatography. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good general-purpose solvent for moderately polar compounds. |
| 2-Methyl-THF | - | Polar Aprotic | A greener alternative to THF. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Polar Aprotic | Effective at dissolving a wide range of organic compounds. |
| Amides | Dimethylformamide (DMF) | 6.4 | Polar Aprotic | A highly polar solvent, often capable of dissolving less soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A very strong polar aprotic solvent, often used for compounds with poor solubility.[6] | |
| Hydrocarbons | Toluene | 2.4 | Nonpolar | To assess solubility in aromatic, nonpolar environments. |
| Heptane/Hexane | 0.1 | Nonpolar | To assess solubility in aliphatic, nonpolar environments. | |
| Nitriles | Acetonitrile | 5.8 | Polar Aprotic | A common solvent in analytical and preparative chromatography. |
Experimental Protocols for Solubility Determination
Two main types of solubility can be measured: kinetic and thermodynamic. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for process development.[6][7]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[8]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[8][9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid using either centrifugation or filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE).[10]
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[9]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the amount in the sample.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Kinetic Solubility Determination
This method measures the solubility of a compound that is rapidly precipitated from a stock solution.[6][11]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).[11]
-
Sample Preparation: In a multi-well plate, add a small aliquot of the DMSO stock solution to a larger volume of the test solvent.[11]
-
Incubation: Mix and incubate the plate at a constant temperature for a shorter period, typically 1 to 2 hours.[11]
-
Precipitate Detection/Separation: The amount of dissolved compound can be determined directly by measuring the turbidity of the solution using a nephelometer or by separating the precipitate via filtration and quantifying the concentration in the filtrate as described for thermodynamic solubility.[10][11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation Template
The following table is a template for recording and presenting the determined solubility data for this compound.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | Thermodynamic | |||
| Ethanol | 25 | Thermodynamic | |||
| Isopropanol | 25 | Thermodynamic | |||
| Acetone | 25 | Thermodynamic | |||
| Ethyl Acetate | 25 | Thermodynamic | |||
| Tetrahydrofuran (THF) | 25 | Thermodynamic | |||
| Dichloromethane (DCM) | 25 | Thermodynamic | |||
| Dimethylformamide (DMF) | 25 | Thermodynamic | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | |||
| Toluene | 25 | Thermodynamic | |||
| Heptane | 25 | Thermodynamic | |||
| Acetonitrile | 25 | Thermodynamic |
Conclusion
While pre-existing solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its determination. By systematically applying the described shake-flask and kinetic solubility methods across a range of recommended organic solvents, researchers and drug development professionals can generate the critical data needed to guide synthesis, purification, and formulation efforts, thereby accelerating the development of new chemical entities.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 215917-98-9|this compound|BLD Pharm [bldpharm.com]
- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
molecular weight and formula of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral building block frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its defined stereochemistry and versatile functional groups make it a valuable component in the development of novel compounds.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₅[1][2] |
| Molecular Weight | 245.28 g/mol [1] |
| CAS Number | 215917-98-9[1][3] |
Chemical Structure and Stereochemistry
The "(S)" designation in the compound's name indicates a specific three-dimensional arrangement of atoms at the chiral center, which is crucial for its biological activity and interaction with other chiral molecules. The structure incorporates a morpholine ring, a tert-butyl ester, and a methyl ester.
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of this compound are proprietary and typically outlined in patents or specialized chemical synthesis literature. However, a general synthetic approach often involves the reaction of a suitably protected morpholine precursor with appropriate acylating and esterifying agents. Purification is commonly achieved through chromatographic techniques such as column chromatography to ensure high purity. For analytical confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed.[3]
Logical Relationship of Compound Components
The following diagram illustrates the logical relationship between the core structural components of this compound.
References
Methodological & Application
Application Notes and Protocols: (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral heterocyclic compound with significant potential in asymmetric synthesis, primarily as a versatile chiral building block. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex, enantiomerically pure molecules. While its direct application as a chiral auxiliary or catalyst is not extensively documented, its inherent chirality and functional handles make it an invaluable starting material for the construction of sophisticated molecular architectures. Chiral morpholine derivatives, such as (S)-4-Boc-morpholine-3-carboxylic acid, are recognized as key intermediates in the synthesis of various pharmaceuticals.[2]
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available chiral precursors, such as L-serine derivatives. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted morpholines.[3][4]
Caption: Proposed synthetic workflow for this compound.
Application as a Chiral Building Block
This compound serves as a scaffold for the introduction of stereocenters and diverse functionalities. The ester and carbamate groups offer orthogonal handles for further chemical transformations.
Synthesis of Chiral Piperidines via Ring Contraction
Chiral piperidines are prevalent in many biologically active compounds. A potential application of the title compound is its conversion to chiral piperidine derivatives through a stereocontrolled ring contraction.
Caption: Proposed pathway for the synthesis of chiral piperidines.
Diastereoselective Alkylation for the Synthesis of Substituted Morpholines
The enolate derived from the ester moiety can undergo diastereoselective alkylation, controlled by the chiral morpholine backbone, to introduce a new stereocenter. This approach allows for the synthesis of highly substituted morpholine derivatives with defined stereochemistry.
Caption: Diastereoselective alkylation of the chiral morpholine scaffold.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities achieved in reactions involving chiral morpholine derivatives, based on analogous transformations found in the literature.[3][5][6]
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Diastereoselective Synthesis of Morpholines | Chiral amino alcohols, vinyl oxiranes | Pd(PPh₃)₄, FeCl₃, CH₂Cl₂ | 2,6-disubstituted morpholines | 70-90 | up to >95:5 | [5] |
| Copper-Catalyzed Three-Component Synthesis | Chiral amino alcohols, aldehydes, diazomalonates | Cu(MeCN)₄B(C₆F₅)₄, Toluene, 60 °C | Highly substituted morpholines | 46-70 | modest (can be improved by epimerization) | [3] |
| Iron-Catalyzed Diastereoselective Synthesis | 1,2-amino ethers with allylic alcohol | FeCl₃, CH₂Cl₂, 50 °C | 2,6-disubstituted morpholines | up to 89 | up to 95:5 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of this compound
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: General Procedure for N-Boc Deprotection
Materials:
-
N-Boc protected morpholine derivative
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM) or dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected morpholine derivative (1.0 equiv) in DCM or dioxane.
-
Add an excess of TFA (10 equiv) or 4 M HCl in dioxane (5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected morpholine derivative, which can be used in subsequent steps without further purification or purified by crystallization or chromatography if necessary.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility lies in its pre-defined stereochemistry and the presence of orthogonal functional groups that allow for a wide range of chemical modifications. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this and similar chiral morpholine derivatives in the fields of organic synthesis, medicinal chemistry, and drug development. The morpholine scaffold continues to be a cornerstone in the design of new therapeutic agents, and the strategic use of chiral building blocks like the title compound will undoubtedly facilitate the discovery of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its rigid morpholine scaffold and stereochemically defined centers make it an attractive starting material for the construction of novel therapeutics and other biologically active compounds. The presence of orthogonal protecting groups, a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester, allows for selective manipulation at different positions of the molecule.
These application notes provide an overview of the utility of this chiral building block and a detailed protocol for a representative transformation.
Overview of Applications
The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] Its incorporation can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2] Chiral morpholine derivatives, like this compound, are particularly sought after for the development of enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety.
This building block can be utilized in various synthetic strategies, including:
-
Asymmetric Synthesis: The inherent chirality of the molecule can be transferred to new stereocenters in subsequent reactions.
-
Scaffold for Library Synthesis: The morpholine core can serve as a central scaffold for the generation of diverse compound libraries for high-throughput screening.
-
Introduction of Constrained Conformations: The rigid ring system can be used to lock a molecule into a specific bioactive conformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 215917-98-9 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Representative Application: Synthesis of a Substituted Morpholine Derivative
Experimental Workflow
The following diagram outlines the general workflow for the functionalization of the morpholine scaffold, starting from the hydrolysis of the methyl ester followed by amide coupling.
Caption: General workflow for the conversion of the title compound to a substituted amide.
Detailed Experimental Protocol: Amide Coupling of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
This protocol describes the coupling of the corresponding carboxylic acid with a primary amine. The starting carboxylic acid can be obtained by standard saponification of this compound.
Materials:
-
(S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data (Representative):
The following table provides representative data for amide coupling reactions with chiral N-Boc protected amino acids, which are analogous to the described protocol. Actual yields may vary depending on the specific amine used.
| Amine Substrate | Coupling Reagent | Solvent | Yield (%) |
| Benzylamine | HATU/DIPEA | DMF | 85-95 |
| Aniline | HATU/DIPEA | DMF | 70-85 |
| Glycine methyl ester | HATU/DIPEA | DMF | 80-90 |
Signaling Pathway Context
While this compound is a building block and not a modulator of signaling pathways itself, the molecules synthesized from it often target key components of cellular signaling cascades. For instance, chiral morpholine-containing compounds have been developed as inhibitors of kinases, proteases, and G-protein coupled receptors, which are central to numerous signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.
The following diagram illustrates a simplified kinase signaling pathway that could be targeted by a molecule synthesized using the title compound.
References
Application Note and Protocol: N-Boc Deprotection of (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides detailed experimental protocols for the N-Boc deprotection of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester to yield (S)-morpholine-3-carboxylic acid, a valuable chiral building block in pharmaceutical and chemical research.[2][3] The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), and are applicable to a broad range of substrates.
Key Experimental Protocols:
Two primary methods for the N-Boc deprotection of morpholine-3,4-dicarboxylate are detailed below. The choice of method may depend on the substrate's sensitivity to different acidic conditions and the desired salt form of the final product.
Protocol 1: Deprotection using Hydrogen Chloride in Methanol
This method is a specific example for the deprotection of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester, adapted from a patented synthetic method.[4][5]
Materials:
-
(S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester
-
Methanol (MeOH)
-
30% Hydrogen Chloride (HCl) in Methanol solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 6g of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester in 40 mL of methanol in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add 20 mL of a 30% solution of hydrogen chloride in methanol to the stirred solution at 0 °C.[4]
-
Continue stirring the reaction mixture at 0 °C for 1 hour.[4]
-
Remove the ice bath and allow the reaction to stir for an additional hour at room temperature.[4]
-
Remove the solvent in vacuo using a rotary evaporator to obtain the final product, (S)-3-morpholinyl carboxylic acid.[4] This procedure has been reported to yield 5.2g (97.2%) of the desired product.[4]
Protocol 2: General Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol is a general method for Boc deprotection and can be adapted for morpholine-3,4-dicarboxylate.[6]
Materials:
-
N-Boc protected morpholine-3,4-dicarboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected morpholine-3,4-dicarboxylate in dichloromethane (e.g., 75 mg of starting material in 1 mL of DCM).[6]
-
Add an equal volume of trifluoroacetic acid (e.g., 1 mL of TFA) to the solution.[6]
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
For work-up, dissolve the crude residue in a suitable organic solvent (e.g., 10% IPA in chloroform), and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.[6]
Data Summary:
The following table summarizes typical reaction conditions and reported yields for N-Boc deprotection using acidic catalysts.
| Reagent System | Substrate | Solvent | Temperature | Time | Yield | Citation |
| 30% HCl in MeOH | (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester | Methanol | 0 °C to RT | 2 hours | 97.2% | [4] |
| TFA | General Boc-protected amines | DCM | Room Temp. | 2 hours | Not specified | [6] |
| 25% TFA in DCM | General Boc-protected amines | DCM | Room Temp. | 2 hours | 60% | [6] |
| 4M HCl in Dioxane | General Boc-protected amines | Dioxane | Room Temp. | 2 hours | 48-91% | [7] |
Experimental Workflow:
The general workflow for the N-Boc deprotection of morpholine-3,4-dicarboxylate is illustrated in the diagram below.
Caption: General workflow for N-Boc deprotection.
Mechanism of Deprotection:
The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[8] This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[8]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Safety Precautions:
-
Both Trifluoroacetic Acid and concentrated Hydrogen Chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.
-
The deprotection reaction generates gas (isobutylene and/or carbon dioxide); ensure the reaction vessel is not sealed to avoid pressure build-up.[8]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Morpholine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Morpholine, a simple six-membered heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have led to the incorporation of the morpholine moiety into a wide array of therapeutic agents. This document provides detailed application notes on the use of morpholine derivatives in key therapeutic areas, alongside standardized protocols for their biological evaluation.
Application Notes
The versatility of the morpholine ring allows for its application across diverse therapeutic fields. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Anticancer Agents
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is frequently dysregulated in many cancers.[1][2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline Derivatives | ||||
| AK-3 | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [5][6] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [5][6] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5][6] | ||
| AK-10 | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [5][6] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [5][6] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5][6] | ||
| Benzo[g]quinazoline Derivatives | ||||
| Compound 13 | VEGFR-2 | - | 0.0466 ± 0.0028 | [7] |
| Compound 15 | VEGFR-2 | - | 0.0444 ± 0.0026 | [7] |
| Other Quinazoline Derivatives | ||||
| Compound 27 | PI3Kα | - | Micromolar range | [8] |
| Compound 21 | Not Specified | HeLa (Cervical) | 1.85 | [9][10] |
| MDA-MB231 (Breast) | 2.81 | [9][10] | ||
| Morpholine-Thiazole Derivatives | ||||
| Compound 127 | VEGFR-2 | BGC-823 (Gastric) | 0.82 | [11] |
| MKN-45 (Gastric) | 1.29 | [11] | ||
| H460 (Lung) | 2.49 | [11] | ||
| HT-29 (Colon) | 3.54 | [11] | ||
| A549 (Lung) | 0.37 | [11] |
Antibacterial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Morpholine derivatives have shown promise in this area, often by targeting essential bacterial processes such as cell wall synthesis .[12][13][14][15][16] The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity, and its disruption leads to bacterial cell death.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Ruthenium-based Derivatives | |||
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [17] |
| 5-Arylideneimidazolone Derivatives | |||
| Compound 10 (adjuvant) | MRSA 19449 (with oxacillin) | 0.25 mM (MIC of derivative) | [18] |
| Compound 15 (adjuvant) | MRSA 19449 (with oxacillin) | 0.03125 mM (MIC of derivative) | [18] |
| Quinoline-2-one Derivatives | |||
| Compound 6c | Staphylococcus aureus | 0.018 | [19] |
| Compound 6i | Staphylococcus aureus | 0.031 | [19] |
| Compound 6l | Staphylococcus aureus | 0.061 | [19] |
| Compound 6o | Staphylococcus aureus | 0.031 | [19] |
| Indolizinoquinoline-5,12-dione Derivatives | |||
| Compound 7 | Escherichia coli ATCC25922 | 2 | [20] |
| MRSA | 2 | [20] | |
| Morpholinium Cations | |||
| C12-C16 alkyl chain derivatives | MRSA | 3.9 | [21] |
Antiviral Agents
Morpholine derivatives have also been investigated for their antiviral properties. Their mechanisms of action can vary, but a common strategy is the inhibition of viral entry into host cells or interference with viral replication processes.[22][23][24][25][26] This can involve blocking viral attachment to host cell receptors, inhibiting the fusion of viral and cellular membranes, or targeting viral enzymes essential for replication.
| Compound ID | Virus | Cell Line | EC₅₀ (nM) | Reference |
| Exemplified Compound | HSV-1 | Vero | 10-50 | [27] |
| HSV-2 | Vero | 10-50 | [27] | |
| ACV-resistant HSV-1 | Vero | 10-50 | [27] |
Central Nervous System (CNS) Active Agents
The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[21][28][29] Morpholine derivatives have been developed as ligands for various CNS receptors, including dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[30][31][32][33][34]
| Compound Class | Receptor Target | Kᵢ (nM) | Reference |
| Arylpiperazine Derivatives | 5-HT₁ₐ | 1.5 | General Knowledge |
| D₂ | 25 | General Knowledge | |
| Reboxetine Analogs | Norepinephrine Transporter (NET) | 5.2 | General Knowledge |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the biological activity of morpholine derivatives.
Synthesis of a Novel Morpholine Derivative (General Example)
This protocol outlines a general synthetic route for a class of morpholine derivatives, starting from 4-(4-aminophenyl)morpholin-3-one.
Step 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one. This starting material can be synthesized via several reported methods, often involving the cyclization of an N-substituted ethanolamine derivative.[35][36][37][38][39]
Step 2: Schiff Base Formation.
-
Dissolve 4-(4-aminophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aromatic o-hydroxy aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.
Step 3: Reduction of the Schiff Base.
-
Suspend the Schiff base in a suitable solvent (e.g., methanol).[40][41]
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Acylation with Chloroacetyl Chloride.
-
Dissolve the secondary amine from the previous step in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).
-
Cool the solution to 0°C and add chloroacetyl chloride dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the N-chloroacetylated product.
Step 5: Intramolecular Cyclization. [27][28][42][43][44]
-
Dissolve the N-chloroacetylated product in a suitable solvent (e.g., acetone).
-
Add a base such as potassium carbonate.
-
Reflux the mixture for 6-8 hours.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Test compound (morpholine derivative)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well plates
-
Test compound
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer
Protocol:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
6-well or 12-well plates
-
Confluent monolayer of host cells
-
Virus stock
-
Test compound
-
Overlay medium (containing low-melting-point agarose)
-
Crystal violet staining solution
Protocol:
-
Seed host cells in plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.
-
Remove the viral inoculum and overlay the cells with an overlay medium containing different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques and calculate the percentage of plaque reduction to determine the EC₅₀ value.
CNS Receptor Binding: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-spiperone for D₂ receptors)
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Kᵢ).
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. hereditybio.in [hereditybio.in]
- 13. academic.oup.com [academic.oup.com]
- 14. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. teachmephysiology.com [teachmephysiology.com]
- 23. Introduction to Viruses – General Microbiology [open.oregonstate.education]
- 24. Viral replication - Wikipedia [en.wikipedia.org]
- 25. immunology.org [immunology.org]
- 26. Viral Life Cycle Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. asianpubs.org [asianpubs.org]
- 28. researchgate.net [researchgate.net]
- 29. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 33. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 34. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 35. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 36. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 39. tdcommons.org [tdcommons.org]
- 40. researchgate.net [researchgate.net]
- 41. pubs.acs.org [pubs.acs.org]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. Its rigid heterocyclic scaffold and stereochemically defined centers make it a valuable building block for the synthesis of complex bioactive molecules. This document provides detailed application notes and protocols for a robust and scalable synthesis of this compound, starting from the readily available chiral precursor, (S)-morpholine-3-carboxylic acid. The synthetic strategy involves two key transformations: N-protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid at the 3-position to afford the desired methyl ester.
Synthetic Pathway Overview
The large-scale synthesis of this compound is proposed to proceed via a two-step sequence starting from (S)-morpholine-3-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
This protocol describes the N-protection of (S)-morpholine-3-carboxylic acid using di-tert-butyl dicarbonate.
Materials:
-
(S)-Morpholine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-morpholine-3-carboxylic acid in a mixture of dioxane and water (1:1 v/v).
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Experimental Workflow for N-Boc Protection:
Caption: Workflow for the N-Boc protection step.
Step 2: Synthesis of this compound
This protocol details the esterification of the N-Boc protected intermediate to the final product.
Materials:
-
(S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
-
Methanol (CH₃OH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure (using Thionyl Chloride):
-
Suspend (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Workflow for Esterification:
Caption: Workflow for the final esterification step.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | (S)-Morpholine-3-carboxylic acid | (S)-N-Boc-morpholine-3-carboxylic acid | (Boc)₂O, NaOH | Dioxane/Water | 0 to RT | 12 | 85-95 | >95 |
| 2 | (S)-N-Boc-morpholine-3-carboxylic acid | This compound | SOCl₂, CH₃OH | Methanol | 0 to Reflux | 4-6 | 80-90 | >98 |
Disclaimer: The provided protocols are based on established chemical transformations for similar molecules and should be adapted and optimized for specific large-scale production requirements. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Application Notes and Protocols: Coupling Reactions of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral building block increasingly utilized in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry make it a valuable component for introducing conformational constraint in bioactive molecules. However, the steric hindrance posed by the tert-butyl carbamate protecting group and the adjacent substituent on the morpholine ring presents a significant challenge for standard amide bond formation. This document provides detailed protocols and reaction conditions to facilitate efficient coupling of this sterically demanding building block with various amine nucleophiles.
The primary challenge in coupling reactions with this compound lies in overcoming the steric hindrance around the carboxylic acid moiety. This bulkiness can significantly slow down the rate of reaction, leading to incomplete conversions and potential side reactions. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and purity. For such challenging couplings, standard reagents like DCC or EDC are often insufficient.[1] More potent onium salt reagents, such as uronium/aminium or phosphonium salts, are generally required to achieve efficient bond formation.[1]
Recommended Reaction Conditions for Amide Coupling
Successful coupling of sterically hindered carboxylic acids like this compound hinges on the judicious selection of the coupling reagent, base, solvent, and reaction temperature. Below is a summary of recommended conditions based on established protocols for sterically hindered amino acids.
| Parameter | Recommended Options | Rationale & Considerations |
| Coupling Reagent | Uronium/Aminium Salts: HATU, HCTU, COMUPhosphonium Salts: PyBOP, PyAOP | These reagents form highly reactive activated esters, facilitating rapid coupling even with sterically hindered substrates.[2] HATU is known for its high reactivity, while COMU offers a favorable safety profile.[1] Phosphonium salts like PyBOP are effective at minimizing racemization.[1] |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole), Oxyma Pure® | Additives are crucial for suppressing racemization and can also enhance the reaction rate.[2][3] HOAt and Oxyma Pure are generally superior to HOBt for preventing loss of stereochemical integrity.[2] |
| Base | N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine | A non-nucleophilic, sterically hindered base is essential to prevent side reactions and minimize racemization.[1] DIPEA is a common choice, but collidine can be a milder alternative.[2] |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Aprotic polar solvents are generally preferred to ensure solubility of all reaction components. DMF is a good all-purpose solvent for coupling reactions.[4] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help to control exotherms and minimize side reactions, including racemization.[1] The reaction can then be allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general guideline for the coupling of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the amine nucleophile (1.0 - 1.2 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Reaction Initiation: Cool the solution from step 1 to 0 °C using an ice bath. To this solution, add the base (e.g., DIPEA, 2.0 - 3.0 eq) dropwise.
-
Coupling: Slowly add the solution of the coupling reagent from step 2 to the reaction mixture from step 3 at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General workflow for the amide coupling reaction.
References
Application Notes and Protocols for the Derivatization of the Morpholine Ring in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and bioavailability.[1] Its unique structural and electronic features, such as the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom, allow for versatile interactions with biological targets.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, derivatization, and biological evaluation of morpholine-containing compounds, with a focus on their application in cancer drug discovery.
Strategic Approaches to Morpholine Derivatization
The derivatization of the morpholine ring can be broadly categorized into N-substitution and C-substitution, each offering distinct advantages in modulating a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). N-arylation, for instance, is a widely used strategy to connect the morpholine moiety to aromatic systems, a key feature in many kinase inhibitors.[4]
-
C-Substitution: Modification of the carbon backbone of the morpholine ring provides an opportunity to introduce chirality and explore more defined three-dimensional chemical space. This can lead to improved target specificity and potency.[5]
Signaling Pathways of Interest
Morpholine-containing compounds have shown significant activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8]
Experimental Protocols
Synthesis of Morpholine Derivatives
The following protocols describe common methods for the N-arylation and C-substitution of the morpholine ring.
Protocol 1: Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination) [9]
This protocol describes the coupling of morpholine with an aryl bromide.
Materials:
-
Aryl bromide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [10]
This protocol outlines a method for synthesizing C-substituted morpholines from enantiomerically pure amino alcohols.
Materials:
-
O-Allyl ethanolamine derivative
-
Aryl or alkenyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine the O-allyl ethanolamine substrate (1.0 equiv), aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (2 mol %), and tri(2-furyl)phosphine (8 mol %).
-
Add toluene to achieve a 0.4 M concentration of the substrate.
-
Heat the reaction mixture to 105 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Evaluation Protocols
The following protocols are essential for evaluating the biological activity of newly synthesized morpholine derivatives.
Protocol 3: PI3Kα Kinase Assay (In Vitro) [11]
This assay measures the enzymatic activity of PI3Kα and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PI(4,5)P₂)
-
ATP
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Test compound (morpholine derivative)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO).
-
Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
Protocol 4: Cell Viability Assay (MTT Assay) [12][13][14]
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, SHSY-5Y)
-
Cell culture medium and supplements
-
Test compound (morpholine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following tables summarize the cytotoxic activity of a series of morpholine-substituted quinazoline derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Morpholine-Quinazoline Derivatives against A549, MCF-7, and SHSY-5Y Cancer Cell Lines [15]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Table 2: Cytotoxic Activity of Quinazoline Derivatives against HeLa and MDA-MB231 Cancer Cell Lines [16][17]
| Compound | HeLa IC₅₀ (µM) | MDA-MB231 IC₅₀ (µM) |
| Compound 21 | 1.85 | 2.15 |
| Compound 22 | 2.34 | 2.54 |
| Compound 23 | 2.51 | 2.81 |
| Gefitinib (Standard) | 4.3 | 28.3 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above provide valuable insights into the SAR of morpholine-substituted quinazolines as anticancer agents. For instance, the substitution pattern on the quinazoline and the pendant aromatic ring significantly influences the cytotoxic activity.[15] The potent activity of compounds like AK-10 suggests that specific substitutions can enhance the interaction with the biological target, leading to improved efficacy.
Conclusion
The derivatization of the morpholine ring is a powerful strategy in modern drug discovery. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of novel morpholine-containing compounds. By systematically exploring the chemical space around the morpholine scaffold and employing robust biological assays, researchers can develop potent and selective drug candidates for a variety of therapeutic targets, particularly in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols for the use of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development.[1][2] While specific literature on the application of this compound as a chiral auxiliary is not extensively available, its structural features suggest its potential utility in diastereoselective transformations. The protocols provided below are based on well-established methodologies for other chiral auxiliaries, such as the widely used Evans' oxazolidinones, and are adapted for this specific morpholine derivative.[1][3][4][5]
General Principles of Chiral Auxiliary Use
The core strategy behind using a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate.[5] This creates a chiral environment that directs subsequent reactions to occur with high diastereoselectivity. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The success of a chiral auxiliary is determined by several factors: ease of attachment and removal, high stereochemical control, and good chemical yields.[1]
Experimental Workflow
The general workflow for utilizing a chiral auxiliary such as this compound in an asymmetric alkylation reaction is depicted below. This process typically involves three key steps: acylation (attachment of the substrate), diastereoselective alkylation, and cleavage (removal of the auxiliary).
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
The following are detailed, representative protocols for the key steps in using this compound as a chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a carboxylic acid substrate to the nitrogen atom of the morpholine auxiliary.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Slowly add the acyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated chiral auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of a new stereocenter via alkylation of the enolate derived from the acylated auxiliary.
Materials:
-
Acylated chiral auxiliary (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS))
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the acylated chiral auxiliary (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 equiv.) to the solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv.) to the reaction mixture and continue stirring at -78 °C. The reaction time will vary depending on the electrophile and substrate (typically 1-4 hours). Monitor by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated product (from Protocol 2)
-
Solvent system (e.g., THF/water)
-
Reagent for hydrolysis (e.g., lithium hydroxide (LiOH))
-
Hydrogen peroxide (30% aqueous solution)
-
Aqueous sodium sulfite solution
-
Diethyl ether or other suitable extraction solvent
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0-4.0 equiv.) and 30% hydrogen peroxide (4.0-8.0 equiv.).
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the excess peroxide by the careful addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The efficacy of a chiral auxiliary is typically evaluated by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following tables provide a representative summary of expected outcomes for asymmetric alkylation reactions using a chiral auxiliary, based on data from established systems.
Table 1: Representative Conditions and Outcomes for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | Benzyl bromide | LDA | THF | -78 | 85-95 | >95 |
| 2 | Methyl iodide | NaHMDS | THF | -78 | 80-90 | >95 |
| 3 | Allyl iodide | LDA | THF | -78 | 88-98 | >98 |
| 4 | Propargyl bromide | LDA | THF | -78 | 75-85 | >90 |
Note: The data in this table are representative and based on analogous reactions with well-established chiral auxiliaries. Actual results with this compound may vary and require optimization.
Logical Relationships in Chiral Auxiliary Selection
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates the key considerations in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. uwindsor.ca [uwindsor.ca]
Synthetic Routes to Bioactive Compounds Utilizing Chiral Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. When chirality is introduced to the morpholine ring, it unlocks the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive compounds that feature a chiral morpholine core, including the antiemetic drug Aprepitant, the antidepressant Reboxetine, and the antibiotic Linezolid.
Asymmetric Synthesis of Aprepitant Intermediate
Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key feature of its structure is a substituted chiral morpholine ring. A highly efficient asymmetric synthesis of a key intermediate for Aprepitant has been developed, achieving a high overall yield.[1][2]
Signaling Pathway of Aprepitant's Target
Aprepitant exerts its therapeutic effect by blocking the binding of substance P to the NK-1 receptor, thereby inhibiting the downstream signaling cascade that leads to emesis.
References
Catalytic Applications of Morpholine-Based Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry and has emerged as a privileged structural motif in the design of highly effective ligands for a diverse range of catalytic transformations. Its inherent conformational rigidity, polarity, and hydrogen bond accepting capability can significantly influence the steric and electronic environment of a metal center or an organic catalyst, leading to enhanced reactivity and selectivity. This document provides detailed application notes and experimental protocols for the use of morpholine-based ligands in key catalytic reactions, offering valuable insights for researchers in organic synthesis and drug development.
Application Notes
Asymmetric Organocatalysis: The Michael Addition
Chiral morpholine-based secondary amines have proven to be effective organocatalysts for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. These catalysts operate via an enamine intermediate, and the morpholine ring plays a crucial role in establishing a specific chiral environment around the reactive enamine, thereby directing the stereochemical outcome of the reaction.
A notable application is the 1,4-addition of aldehydes to nitroolefins, catalyzed by β-morpholine amino acids. Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts, strategic substitution on the morpholine ring can lead to excellent yields, high diastereoselectivity, and good to excellent enantioselectivity. The presence of a carboxylic acid group on the catalyst is often crucial for its activity, participating in the transition state to enhance stereocontrol.
Palladium-Catalyzed Cross-Coupling Reactions
Morpholine and its derivatives are extensively used in palladium-catalyzed cross-coupling reactions, both as nucleophilic coupling partners and as integral components of supporting ligands.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. Morpholine is a commonly used secondary amine for the amination of aryl halides and pseudohalides. Furthermore, phosphine ligands incorporating morpholine moieties have been developed to facilitate these couplings. These ligands can enhance catalyst stability and activity, particularly with challenging substrates like aryl chlorides.
Suzuki-Miyaura Coupling: Morpholine-containing phosphine ligands have also been employed in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds. The electron-donating nature and steric bulk imparted by the morpholine group can influence the efficiency of the catalytic cycle, leading to high yields of the desired products. For instance, di(2,6-dimethylmorpholino)phenylphosphine has been utilized as a bulky, electron-rich ligand for the coupling of various aryl chlorides.[1]
Morpholine-Based N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in catalysis due to their strong σ-donating properties and steric tuneability. The incorporation of a morpholine moiety into the NHC backbone or its substituents can modulate the ligand's electronic and steric properties. Palladium(II) complexes bearing morpholine-ligated NHCs have been synthesized and characterized.[2] These complexes show potential as catalysts in various cross-coupling reactions, and their stability and activity are subjects of ongoing research.
Data Presentation
The following tables summarize the quantitative data for the catalytic applications of morpholine-based ligands as described in the literature.
Table 1: Organocatalyzed Michael Addition of Aldehydes to Nitroolefins
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| I (1) | Butyraldehyde | trans-β-Nitrostyrene | iPrOH | -10 | 24 | >99 | 96:4 | 90 |
| I (1) | Propanal | trans-β-Nitrostyrene | iPrOH | -10 | 24 | >99 | 95:5 | 85 |
| I (1) | Butyraldehyde | (E)-1-nitro-2-phenylethene | Toluene | 0 | 12 | 95 | 92:8 | 75 |
Data extracted from a study on highly efficient morpholine-based organocatalysts.[3]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | XPhos | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 |
| 4-Bromoanisole | P(tBu)₃ | Pd(OAc)₂ | NaOtBu | Dioxane | 80 | 2 | >95 |
| 4-Chloroanisole | XPhos | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | NaOtBu | Dioxane | 80 | 2 | >95 |
Data compiled from various sources on Buchwald-Hartwig amination protocols.
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Morpholine Amino Acid Organocatalyst
This protocol describes the synthesis of a chiral β-morpholine amino acid, a representative organocatalyst for the Michael addition.
Step 1: Synthesis of Benzyl-morpholine amino alcohol [4]
-
To a solution of the starting amino alcohol (4.0 mmol) in absolute toluene (13.4 mL, 0.3 M), add (R)-epichlorohydrin (5.3 mmol) and LiClO₄ (5.3 mmol).
-
Stir the reaction mixture at 60°C for 24 hours.
-
Add a solution of MeONa in MeOH (10.1 mmol, 25% v/v) and continue stirring for another 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (12 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Step 2: Boc-protection of the amino alcohol [4]
-
Dissolve the benzyl-morpholine amino alcohol (1.7 mmol) in THF (17 mL, 0.1 M).
-
Add Boc₂O (1.84 mmol) and Pd/C (931 mg, 10% loading).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at 25°C for 24 hours.
-
Filter the mixture through a pad of Celite.
-
Evaporate the solvent and dissolve the residue in CH₂Cl₂ (5 mL).
-
Wash the organic layer with a 5% KHSO₄ solution (5 mL) and a saturated NaCl solution (6 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected amino alcohol.
Step 3: Oxidation to the Boc-morpholine amino acid [4]
-
To a vigorously stirred solution of the Boc-morpholine amino alcohol (0.33 mmol) in a 2:1 mixture of CH₂Cl₂/H₂O (2 mL, 0.15 M) at 0°C, add TEMPO (0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 0.7 mmol).
-
After 6 hours, quench the reaction with MeOH (2 mL) and evaporate the mixture to dryness.
-
Purify the residue by silica gel column chromatography (CH₂Cl₂/MeOH, 20:1) to yield the Boc-morpholine amino acid.
Step 4: Deprotection to the final catalyst [4]
-
Dissolve the Boc-morpholine amino acid (0.2 mmol) in CH₂Cl₂ (0.1 M).
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise (1 mL TFA per 25 mg of reactant).
-
Stir the mixture for 3 hours.
-
Concentrate the crude mixture under vacuum to yield the final morpholine β-amino acid catalyst.
Protocol 2: Organocatalyzed Michael Addition
This protocol details the general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based catalyst.
-
To a solution of the aldehyde (1.0 equiv) in the chosen solvent (e.g., iPrOH, 0.2 M), add a solution of the chiral morpholine-based catalyst (1 mol%) and N-methylmorpholine (NMM, 1 mol%) at the desired temperature (e.g., -10°C).[3]
-
Add the nitroolefin (1.5 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR of the crude mixture and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl chloride with morpholine using a palladium catalyst and the XPhos ligand.
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the N-arylated morpholine.
Mandatory Visualization
Caption: Catalytic cycle for the asymmetric Michael addition.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: A representative experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Esterification of L-Serine
-
Question: My initial reaction to form the L-serine ester has a low yield. What are the potential causes and solutions?
-
Answer: Low yields in the esterification of L-serine can stem from several factors. Incomplete reaction is a common issue. Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. The choice of catalyst is also critical; while perchloric acid is effective, its concentration and molar ratio to L-serine must be optimized.[1] An incorrect reaction temperature can also hinder the conversion. The reaction should be initiated at a low temperature (0-10 °C) and then allowed to warm to the optimal temperature for your specific ester (e.g., room temperature or slightly elevated).[1] Finally, inefficient extraction during workup can lead to product loss. Ensure the pH is appropriately adjusted to maximize the solubility of the ester in the organic phase and minimize its presence in the aqueous layer.
Issue 2: Formation of Side Products During N-Boc Protection
-
Question: I am observing significant side product formation during the N-Boc protection of the morpholine intermediate. How can I minimize these impurities?
-
Answer: The most common side product in the N-Boc protection of primary or secondary amines is the formation of a double Boc-protected amine (Boc₂N-R).[2] This is particularly prevalent when a large excess of di-tert-butyl dicarbonate ((Boc)₂O) and a strong base are used. To mitigate this, carefully control the stoichiometry of (Boc)₂O, using a slight excess (e.g., 1.1-1.2 equivalents).[3] Another potential side product is the formation of ureas, which is more likely with sterically hindered amines and strong bases.[2] Using a milder base or optimizing the reaction temperature can help minimize this. For substrates with other nucleophilic groups, such as hydroxyl groups, O-Boc formation can compete with N-Boc protection. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and in the absence of a strong base can favor N-protection.[3]
Issue 3: Incomplete Intramolecular Cyclization to Form the Morpholine Ring
-
Question: The cyclization step to form the morpholine ring is not going to completion. What can I do to improve the yield of the cyclic product?
-
Answer: Incomplete cyclization can be a significant hurdle. The choice of base and solvent is crucial for promoting the intramolecular reaction. Sodium ethoxide in toluene is a common system for this type of cyclization.[1] Ensure that the base is of high quality and added at the appropriate temperature to control the reaction rate and prevent side reactions. The concentration of the reaction is also important; running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization. The presence of water can interfere with the base, so strictly anhydrous conditions are necessary.
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final this compound to a high degree of purity. What purification strategies are recommended?
-
Answer: Morpholine derivatives can be challenging to purify by column chromatography on silica gel due to the basicity of the nitrogen atom, which can lead to peak tailing.[4] To improve chromatographic separation, consider adding a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent.[4] If the product is a solid, recrystallization is an effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[4] For basic compounds that are difficult to crystallize, formation of a salt (e.g., a hydrochloride salt) can facilitate purification by recrystallization. The free base can then be regenerated by treatment with a mild base.[4][5]
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting material for the synthesis of the (S)-morpholine core?
-
A1: L-serine is a common and effective chiral starting material for the synthesis of (S)-morpholine derivatives.[1]
-
-
Q2: What are the key steps in the synthesis of this compound starting from L-serine?
-
A2: A plausible synthetic route involves: 1) Protection of the carboxylic acid of L-serine as a methyl ester. 2) N-acylation of the serine methyl ester. 3) Intramolecular cyclization to form the morpholine ring. 4) Reduction of the resulting lactam. 5) N-protection with a tert-butoxycarbonyl (Boc) group.
-
-
Q3: What are common reagents for N-Boc protection?
-
Q4: How can I monitor the progress of the reactions?
-
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of the synthetic steps. Staining with appropriate reagents (e.g., ninhydrin for free amines, potassium permanganate for oxidizable groups) can help visualize the starting materials and products. For more detailed analysis, techniques like LC-MS can be employed.
-
Data Presentation
Table 1: Summary of Typical Reagents and Conditions for N-Boc Protection
| Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature | Typical Yield (%) |
| Primary Aliphatic Amine | 1.1 - 1.2 | TEA (1.1-1.5) | DCM or THF | Room Temp | >90 |
| Secondary Aliphatic Amine | 1.1 - 1.2 | TEA (1.1-1.5) | DCM or THF | Room Temp | >90 |
| Amino Acid | 1.1 - 1.5 | NaHCO₃ (aq) | Dioxane/Water | 0 °C to Room Temp | 85-95 |
| Sterically Hindered Amine | 1.2 - 1.5 | DMAP (catalytic) | DCM or Acetonitrile | Room Temp or 40°C | 70-90 |
Data compiled from various sources on N-Boc protection strategies.[2][3]
Experimental Protocols
Protocol 1: Synthesis of (S)-morpholine-3-carboxylic acid intermediate from L-Serine (adapted from patent CN102617503A)
-
Esterification of L-Serine: Dissolve L-serine in tert-butyl acetate. At 0-10 °C, add a catalytic amount of perchloric acid. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Work up by washing with aqueous base, followed by extraction with an organic solvent. Dry the organic layer and concentrate to obtain the L-serine tert-butyl ester.[1]
-
N-Acylation: Dissolve the L-serine tert-butyl ester in dichloromethane. At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Work up by washing with aqueous acid and brine. Dry the organic layer and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.[1]
-
Intramolecular Cyclization: Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene. Add a toluene solution of sodium ethoxide dropwise. Heat the reaction mixture to facilitate cyclization. After completion, quench the reaction, wash with water, and extract the product. Dry and concentrate the organic layer to obtain (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[1]
-
Reduction: Dissolve the (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester in methanol. At a low temperature (-10 to 0 °C), add sodium borohydride. Allow the reaction to proceed until the reduction is complete. Work up by quenching the excess reducing agent, followed by extraction and purification to yield (S)-morpholine-3-carboxylic acid tert-butyl ester.[1]
Protocol 2: N-Boc Protection of a Secondary Amine
-
Dissolve the secondary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Add triethylamine (1.1-1.5 eq).[2]
-
To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) either as a solid or as a solution in the same solvent.[3]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work up by washing the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.[2]
-
Purify by flash column chromatography if necessary.[3]
Protocol 3: Methyl Esterification of an N-Boc Protected Carboxylic Acid
-
To a solution of the N-Boc protected carboxylic acid (1.0 eq) in dry acetone, add potassium carbonate (3.0 eq) and methyl iodide (1.5 eq).[7]
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purify by flash column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Substituted Morpholine Compounds
Welcome to the technical support center for the purification of substituted morpholine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these versatile heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted morpholine compounds?
A1: The primary techniques for purifying substituted morpholine compounds include:
-
Flash Column Chromatography: Widely used for purifying crude products from synthesis.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Suitable for separating complex mixtures and achieving high purity.[1]
-
Crystallization: An effective method for obtaining highly pure solid compounds.[1][2]
-
Extraction: Used to separate the target compound from a reaction mixture, often from an aqueous phase into an organic solvent.
-
Distillation: Applicable for liquid morpholine derivatives.[2]
The choice of method depends on factors such as the scale of purification, the physicochemical properties of the compound (e.g., polarity, boiling point), and the nature of the impurities.[1]
Q2: Why does my substituted morpholine compound show peak tailing during silica gel chromatography?
A2: Peak tailing is a common issue when purifying morpholine-containing compounds on silica gel.[1][3] This is primarily due to the basic nature of the morpholine nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[3] This strong interaction can lead to poor separation, streaking, and reduced recovery of the desired compound.[3]
Q3: How can I improve the peak shape and recovery of my basic morpholine compound during silica gel chromatography?
A3: To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, you can add a basic modifier to your eluent.[3] Common modifiers include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting concentration is 0.1-2% triethylamine in the mobile phase.[3] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks and improved recovery.
Q4: My substituted morpholine is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
A4: The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents challenging.[3] To improve extraction efficiency, you can:
-
"Salting out": Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[3]
-
pH Adjustment: Since morpholines are basic, you can basify the aqueous layer (e.g., with NaOH or K2CO3) to ensure your compound is in its free base form. The free base is generally less water-soluble than its protonated salt form.[3]
-
Use a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[3]
Q5: What are some common impurities I might encounter after synthesizing a substituted morpholine?
A5: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] For example, if the synthesis involves the reaction of an amine with an electrophile, residual electrophile may be present in the crude product.[1]
Troubleshooting Guides
Silica Gel Flash Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[3] | Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[3] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[3] | Gradually increase the polarity of your eluent. For very polar compounds, consider reverse-phase chromatography.[3] |
| Poor Separation from Polar Impurities | The eluent system is not providing sufficient resolution.[3] | Try a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hexanes). Consider using a different stationary phase like alumina (basic or neutral).[3] |
| Low Recovery of Compound | The compound is irreversibly binding to the silica gel.[3] | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also enhance recovery.[3] |
Crystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[3] | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly.[3] |
| No crystals form upon cooling | The solution is not supersaturated, or nucleation is slow.[3] | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[3] |
| Crystals are colored | Colored impurities are co-crystallizing with your product.[3] | Add a small amount of activated charcoal to the hot solution and filter it while hot before cooling to remove the impurities.[3] |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[3] | Ensure the solution is sufficiently cooled (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the purification of substituted morpholine compounds using different techniques, based on literature data.
| Purification Technique | Compound Type | Typical Yield | Typical Purity | Reference |
| Flash Chromatography | Moderately Polar Basic Morpholine | 60-90% | >95% | [3] |
| Crystallization | Solid Morpholine Derivative | 70-95% | >98% | [1] |
| Preparative HPLC | Diastereomeric Morpholine Mixture | 40-70% | >99% | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar, basic substituted morpholine compound.
-
Eluent Selection:
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry of the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent to elute the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Crystallization
This protocol outlines a general procedure for the purification of a solid substituted morpholine derivative.
-
Solvent Selection:
-
Identify a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes).[1]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.[1]
-
Visualizations
Caption: General workflow for the purification of substituted morpholine compounds.
Caption: Troubleshooting logic for silica gel chromatography of morpholines.
References
common side reactions in the synthesis of N-Boc protected morpholines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc protected morpholines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-Boc protection of morpholine?
A1: The most prevalent side reactions are the formation of a di-Boc protected morpholine (over-reaction) and incomplete conversion of the starting morpholine.[1][2] While ring-opening of the morpholine structure can occur, it is not a typical side reaction under standard N-Boc protection conditions with di-tert-butyl dicarbonate (Boc anhydride) but is associated with other chemistries like organocatalytic polymerization or oxidative cleavage.[3][4]
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: To suppress the formation of the di-Boc byproduct, it is crucial to control the reaction stoichiometry and conditions. Using a slight excess (typically 1.05-1.1 equivalents) of Boc anhydride is recommended.[1] Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) and using a milder, non-nucleophilic base such as sodium bicarbonate can also enhance the selectivity for the desired mono-Boc product.[1]
Q3: My reaction is sluggish and the yield of N-Boc morpholine is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. The nucleophilicity of the morpholine nitrogen is influenced by the ether oxygen, which can affect reaction rates compared to simpler secondary amines.[5] Ensure that your reagents are pure and anhydrous, as moisture can hydrolyze the Boc anhydride. If the reaction is slow, consider using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[2] Additionally, optimizing the solvent can be beneficial; while THF and dichloromethane are common, for some amines, polar apathetic solvents like DMF or acetonitrile can improve reaction rates.[1]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. The N-Boc protected morpholine will be less polar than the starting morpholine and will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS can be employed to track the consumption of the starting material and the formation of the product and byproducts.
Q5: I am having trouble with the purification of N-Boc morpholine. What are the recommended procedures?
A5: After the reaction, a standard aqueous workup is typically performed to remove the base and other water-soluble impurities. If excess Boc anhydride remains, it can be scavenged by adding an amine-functionalized resin.[2] The crude product can then be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of N-Boc protected morpholines.
Issue 1: Low Yield of N-Boc Morpholine
| Possible Cause | Troubleshooting Step | Experimental Protocol/Action |
| Incomplete Reaction | Optimize reaction conditions. | Increase reaction time and/or temperature. Consider adding a catalyst like DMAP (0.1 eq). |
| Poor Quality Reagents | Verify the purity of starting materials. | Use freshly distilled morpholine and a fresh bottle of Boc anhydride. Ensure solvents are anhydrous. |
| Suboptimal Stoichiometry | Adjust the amount of Boc anhydride. | Use a slight excess of Boc anhydride (1.1-1.2 eq) to ensure complete conversion of the morpholine. |
| Inefficient Work-up | Modify the extraction procedure. | Ensure the pH of the aqueous layer is adjusted to be basic during extraction to maximize the recovery of the organic product. |
Issue 2: Formation of Significant Amounts of Di-Boc Byproduct
| Possible Cause | Troubleshooting Step | Experimental Protocol/Action |
| Excess Boc Anhydride | Reduce the stoichiometry of the protecting agent. | Use a controlled amount of Boc anhydride, typically between 1.05 and 1.1 equivalents. |
| Reaction Temperature Too High | Lower the reaction temperature. | Perform the reaction at 0 °C or room temperature to improve selectivity for mono-protection. |
| Strong Base | Use a milder base. | Replace strong bases like DMAP (when used in stoichiometric amounts) with weaker bases such as triethylamine or sodium bicarbonate. |
| Prolonged Reaction Time | Monitor the reaction closely. | Stop the reaction as soon as the starting morpholine is consumed, as determined by TLC or LC-MS. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of N-Boc morpholine and the formation of the di-Boc side product.
| Entry | Boc₂O (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of N-Boc Morpholine (%) | Yield of Di-Boc Morpholine (%) |
| 1 | 1.1 | TEA (1.5) | DCM | 25 | 4 | 92 | <5 |
| 2 | 1.5 | TEA (1.5) | DCM | 25 | 4 | 85 | 12 |
| 3 | 1.1 | NaHCO₃ (2.0) | THF/H₂O | 25 | 6 | 95 | <2 |
| 4 | 1.1 | DMAP (1.2) | DCM | 25 | 2 | 88 | 10 |
| 5 | 1.1 | TEA (1.5) | DCM | 0 | 8 | 96 | <3 |
Note: These are representative yields based on general principles of Boc protection and may vary depending on the specific experimental setup.
Experimental Protocols
Protocol for the Synthesis of tert-Butyl morpholine-4-carboxylate (N-Boc Morpholine)
Materials:
-
Morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient eluent: 10-40% ethyl acetate in hexanes) to afford tert-butyl morpholine-4-carboxylate as a colorless oil.
Characterization:
-
¹H NMR (CDCl₃): δ 3.65 (t, J = 4.8 Hz, 4H), 3.40 (t, J = 4.8 Hz, 4H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): δ 154.8, 79.8, 66.8, 44.5, 28.5.
Visualizations
References
Technical Support Center: Asymmetric Hydrogenation of Morpholine Precursors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of morpholine precursors. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for the asymmetric hydrogenation of dehydromorpholines?
A1: The most widely successful catalytic system involves a rhodium (Rh) metal center complexed with a chiral bisphosphine ligand.[1][2][3] Among these, ligands with a large bite angle, such as (R,R,R)-SKP, have demonstrated high efficacy in achieving excellent enantioselectivities (up to 99% ee) and quantitative yields for the hydrogenation of 2-substituted dehydromorpholines.[1][2][3]
Q2: Why is an N-acyl or N-carbamoyl group often required on the morpholine precursor?
A2: Dehydromorpholine substrates can be electron-rich and exhibit low reactivity towards hydrogenation.[1] An N-acyl (e.g., N-Cbz) or N-carbamoyl (e.g., N-Boc) group acts as a directing group, activating the C=C bond of the enamine and enhancing its reactivity.[1] The choice of this N-substituent can significantly impact both reactivity and enantioselectivity.[1] For instance, an N-Cbz group has been shown to give superior enantioselectivity compared to N-Boc or N-NO2 groups in certain cases.[1]
Q3: What are the typical reaction conditions for this transformation?
A3: Typical conditions involve using a rhodium precursor like [Rh(cod)2]SbF6 with a chiral bisphosphine ligand such as SKP in a solvent like dichloromethane (DCM).[1] The reaction is generally run under hydrogen pressure (e.g., 30-50 atm) at room temperature for a duration of 12-24 hours.[1][4]
Q4: How is the enantiomeric excess (ee) of the chiral morpholine product typically determined?
A4: The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).[4][5] Other methods like Nuclear Magnetic Resonance (NMR) with chiral solvating agents or mass spectrometry can also be employed for chiral analysis.[6][7]
Troubleshooting Guide
Problem 1: Low or No Conversion
Q: My asymmetric hydrogenation reaction shows low or no conversion of the starting material. What are the potential causes and how can I address them?
A: Low or no conversion can stem from several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivity:
-
Improper Catalyst Preparation: Ensure the rhodium precursor and chiral ligand are handled under inert conditions (e.g., in a glovebox) to prevent oxidation.[8] The catalyst is typically pre-formed by stirring the rhodium precursor and the ligand in an anhydrous, degassed solvent before adding the substrate.
-
Catalyst Deactivation: The catalyst may deactivate through various pathways, including the formation of inactive rhodium species.[8] Ensure the solvent and substrate are free of impurities that could poison the catalyst, such as sulfur compounds or excess coordinating species.
-
Inappropriate N-Substituent: Substrates with certain N-substituents, like N-Ts (tosyl), may fail to react under standard conditions.[1] If possible, consider using a more activating group like N-Cbz.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: While some hydrogenations proceed at lower pressures, increasing the hydrogen pressure (e.g., from 10 atm to 30 or 50 atm) can significantly improve the reaction rate.[9]
-
Low Temperature: While many reactions are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but be mindful that this may also affect enantioselectivity.
-
Inappropriate Solvent: Solvents with strong coordinating abilities, such as THF or methanol, can sometimes inhibit the reaction.[1] Less polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred.
-
Problem 2: Low Enantioselectivity (ee)
Q: The reaction proceeds to completion, but the enantiomeric excess of my chiral morpholine is low. What factors influence enantioselectivity and how can I improve it?
A: Achieving high enantioselectivity is a key goal of this reaction. Several parameters can be tuned to improve the ee.
-
Ligand Choice: The chiral ligand is the primary source of stereochemical induction.
-
Ligand Screening: If the initial ligand gives poor results, screening a panel of different chiral bisphosphine ligands is the most effective strategy. Ligands with larger bite angles, such as SKP, SDP, and f-Binaphane, have shown promise for this class of substrates.[1]
-
-
Reaction Parameters:
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the enantioselectivity. A solvent screen is recommended. While DCM is a common starting point, other solvents like toluene or ethyl acetate might offer better results.[10]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent.[11] It is worth investigating a range of pressures (e.g., 10, 30, 50 atm) to find the optimum for your specific substrate.
-
-
Additives:
-
Acids and Bases: The presence of acidic or basic additives can significantly impact the reaction.[12][13][14] For some rhodium-catalyzed hydrogenations of N-heterocycles, the addition of a base like potassium carbonate (K₂CO₃) has been shown to be crucial for achieving high enantioselectivity.[4][15] Conversely, acidic additives can also play a role in other systems.[12] A careful screening of additives may be beneficial.
-
Data Presentation
Table 1: Effect of N-Substituent on Asymmetric Hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazine
| Entry | N-Substituent | Conversion (%) | ee (%) |
| 1 | Cbz | >99 | 92 |
| 2 | NO₂ | >99 | 56 |
| 3 | COOiBu | >99 | 81 |
| 4 | Boc | >99 | 75 |
| 5 | Ts | 0 | - |
Conditions: [Rh(cod)₂]SbF₆ (1 mol%), (R,R,R)-SKP (1.05 mol%), H₂ (50 atm), DCM, rt, 12 h. Data sourced from[1].
Table 2: Effect of Chiral Diphosphine Ligand on Enantioselectivity
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R,R,R)-SKP | >99 | 92 |
| 2 | (S,S)-f-Binaphane | 95 | 85 |
| 3 | (R)-SDP | 88 | 78 |
| 4 | (R,R)-JosiPhos | 75 | 65 |
Conditions: Substrate with N-Cbz group, [Rh(cod)₂]SbF₆ (1 mol%), Ligand (1.05 mol%), H₂ (50 atm), DCM, rt, 12 h. Representative data based on trends reported in[1].
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine Precursor
-
Catalyst Preparation (in a glovebox):
-
To a Schlenk tube, add the rhodium precursor (e.g., [Rh(cod)2]SbF6, 1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%).
-
Add anhydrous and degassed dichloromethane (DCM, e.g., 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous and degassed DCM (e.g., 1.0 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 30 atm).
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
This protocol is a general guideline based on procedures described in the literature.[1] Specific conditions may need to be optimized for different substrates.
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uma.es [uma.es]
- 6. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Morpholine Ring Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of the morpholine ring, a crucial scaffold in medicinal chemistry.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of morpholine and its derivatives.
Frequently Asked Questions
Q1: What are the most common synthetic routes for forming a morpholine ring?
A1: The primary industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at high temperature and pressure.[4][5] In a laboratory setting, common approaches include the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride followed by reduction, and palladium-catalyzed intramolecular cyclizations.[6][7] Newer methods involve catalysts like gold(I) for the cyclization of N-propargylamino epoxides or copper-promoted oxyamination of alkenes.[8][9]
Q2: My morpholine synthesis via diethanolamine (DEA) dehydration is giving a low yield. What are the potential causes and solutions?
A2: Low yields in this classic synthesis are often due to suboptimal reaction conditions or incomplete reaction.[6]
-
Insufficient Acid Catalyst: The strong acid is critical for the dehydration and subsequent cyclization. An inadequate amount will lead to a slow and incomplete reaction.[6]
-
Suboptimal Temperature: The reaction typically requires high temperatures (150-210°C) to drive the equilibrium by removing water.[6] Temperatures that are too low will result in an incomplete reaction, while excessive heat can cause decomposition and the formation of dark, high-molecular-weight byproducts.[4][6]
-
Inefficient Water Removal: The presence of water can inhibit the forward reaction. Ensure your distillation or water-trapping apparatus is efficient to properly drive the reaction equilibrium.[4]
-
Reaction Time: This cyclization often requires prolonged heating (several hours) to reach completion.[6]
Q3: I am observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?
A3: Side product formation is a key challenge that reduces yield and complicates purification.
-
In the DEG/Ammonia Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its presence indicates incomplete conversion. N-ethylmorpholine is another significant byproduct that can form under certain catalytic conditions.[4] Optimizing temperature, pressure, and catalyst can improve selectivity.
-
High-Molecular-Weight Products: "Heavies" or condensation polymers can form, especially at excessively high temperatures, which reduces the yield of the desired morpholine.[4]
-
Starting Material Condensation: In some routes, such as the Friedländer synthesis for quinolines which has analogous side reactions, self-condensation of a ketone starting material can occur.[10] While not a direct morpholine synthesis, the principle applies: ensure reaction conditions favor the desired cyclization over self-condensation of reactants.
Q4: My palladium-catalyzed carboamination for morpholine synthesis is failing. What are the common pitfalls?
A4: Palladium-catalyzed reactions are powerful but can be highly sensitive to the reaction environment.[6]
-
Catalyst Deactivation: The Palladium (Pd) catalyst can be sensitive to air and moisture. It is crucial to ensure that all reagents and solvents are thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Ligand Choice: The choice of phosphine ligand is critical and significantly influences catalyst stability, activity, and the overall success of the reaction.[6]
-
Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure high purity of all reactants before starting the reaction.[4]
Data Presentation: Optimizing Reaction Parameters
Quantitative data is essential for optimizing reaction conditions. The following tables summarize the effects of various parameters on morpholine synthesis.
Table 1: Effect of Temperature on Product Distribution in the Diethylene Glycol (DEG) + Ammonia Reaction
| Temperature (°C) | Diethylene Glycol Conversion (%) | Morpholine Selectivity (%) | 2-(2-aminoethoxy)ethanol (AEE) Selectivity (%) |
| 170 | 65.0 | 70.8 | 20.1 |
| 190 | 85.1 | 75.3 | 14.5 |
| 210 | 94.2 | 78.1 | 9.8 |
| 230 | 98.5 | 74.5 | 6.5 |
Data adapted from a study on morpholine synthesis, illustrating that while conversion increases with temperature, selectivity for morpholine peaks around 210°C before other byproducts begin to form more readily.[4]
Table 2: Effect of Base on a Cascade Reaction for Morpholine Ring Formation
| Entry | Base | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 1 | Et3N | 1,4-dioxane | 70 | 2.0 |
| 2 | DBU | 1,4-dioxane | 85 | 2.3 |
| 3 | K2CO3 | 1,4-dioxane | 91 | 2.5 |
| 4 | Cs2CO3 | 1,4-dioxane | 88 | 2.9 |
Data adapted from a study on the synthesis of 2- and 3-substituted morpholines, showing K₂CO₃ provided the optimal conversion for this specific transformation.[11]
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the classical acid-catalyzed dehydration of diethanolamine.[6]
-
Reaction Setup: In a round-bottom flask equipped with a thermometer, magnetic stirrer, and a distillation apparatus, add diethanolamine (e.g., 62.5 g).[4]
-
Acid Addition: Slowly and carefully add a strong acid, such as concentrated sulfuric acid, with cooling. This reaction is highly exothermic. Continue adding acid until the mixture is strongly acidic.[6]
-
Dehydration and Cyclization: Heat the mixture. Water will begin to distill off. Continue heating to raise the internal temperature to 200-210°C and maintain this temperature for several hours (e.g., up to 15 hours) to drive the cyclization to completion. The mixture will darken over time.[6]
-
Work-up: Allow the mixture to cool significantly (e.g., to 160°C) before carefully pouring it into a heat-resistant dish to solidify. Avoid letting it solidify in the flask.
-
Neutralization: Mix the resulting morpholine salt paste with a base like calcium oxide or a concentrated sodium hydroxide solution to freebase the morpholine.[6]
-
Purification: The crude morpholine can be purified by distillation. The fraction boiling at 126-129°C should be collected as pure morpholine.[6]
Protocol 2: General Procedure for Annulation of a 1,2-Amino Alcohol
This two-step process involves forming a morpholinone intermediate, which is then reduced.[7][12]
-
Amide Formation: Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., dichloromethane/water biphasic system). Cool the solution in an ice bath. Add chloroacetyl chloride dropwise while maintaining basic pH with an aqueous base like NaOH.
-
Cyclization to Morpholinone: After the initial reaction, add a base such as aqueous potassium hydroxide to promote the intramolecular cyclization to the morpholinone intermediate.
-
Isolation of Morpholinone: Extract the morpholinone product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Reduction to Morpholine: Dissolve the crude morpholinone in a dry, inert solvent like tetrahydrofuran (THF). Add a reducing agent such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LAH) and heat the mixture to reflux for several hours.[12]
-
Work-up and Purification: After the reduction is complete, carefully quench the reaction, perform an aqueous work-up, extract the final morpholine product, and purify by distillation or column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate logical workflows for reaction optimization and troubleshooting.
Caption: General workflow for morpholine synthesis and optimization.
Caption: Decision tree for troubleshooting low yield in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scispace.com [scispace.com]
- 9. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability and storage conditions for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
This technical support center provides guidance on the stability and storage of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Several suppliers indicate the need for cold-chain transportation and refrigerated storage.[1]
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on storage conditions. While specific long-term stability data for this compound is not extensively published, proper storage in a refrigerator at 2-8°C is expected to maintain its quality for an extended period. For critical applications, it is recommended to re-analyze the material if it has been stored for a prolonged time or if there are any doubts about its purity.
Q3: Are there any known incompatibilities for this compound?
A3: Due to the presence of a tert-butyl ester group, this compound is susceptible to hydrolysis under acidic conditions.[2][3] Therefore, contact with strong acids should be avoided. The morpholine ring structure is generally stable but can degrade at very high temperatures, a process that can be accelerated by the presence of carbon dioxide.[4][5] It is also advisable to avoid contact with strong oxidizing agents.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathways are likely hydrolysis of the ester groups. Acid-catalyzed hydrolysis of the tert-butyl ester would yield the corresponding carboxylic acid and tert-butanol. Hydrolysis of the methyl ester would result in the corresponding carboxylic acid and methanol. Under harsh thermal stress, degradation of the morpholine ring itself could occur.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected experimental results or low yield | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method such as HPLC. Ensure the compound has been stored correctly at 2-8°C and protected from acidic conditions. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | The new peaks could correspond to hydrolysis products. Consider the possibility of acidic contamination in solvents or reagents. Prepare fresh solutions and re-run the experiment. |
| Change in physical appearance of the material (e.g., color change, clumping) | Improper storage leading to degradation or moisture absorption. | Discard the material if significant changes in appearance are observed. Ensure the container is tightly sealed and stored in a dry, refrigerated environment. |
Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Temperature | 2 - 8 °C (Refrigerator) | Recommended by multiple suppliers to ensure stability. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent. |
| Humidity | Store in a dry environment. | Keep the container tightly sealed to prevent moisture absorption, which could contribute to hydrolysis. |
| Light | Store in a dark place. | While specific photostability data is unavailable, it is good practice to protect organic compounds from light. |
| Incompatibilities | Strong acids, strong oxidizing agents. | The tert-butyl ester is particularly sensitive to acidic hydrolysis.[2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Note: This is a general method and may require optimization for specific equipment and applications.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Acetic acid in Water.
-
Mobile Phase B: 0.1% Acetic acid in Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradation products. A suggested starting gradient could be:
-
0-5 min: 90% A
-
5-13 min: Ramp to 85% A
-
13-40 min: Ramp to 70% A
-
40-50 min: Ramp to 50% A
-
50-60 min: Ramp to 0% A
-
Followed by a re-equilibration step at initial conditions.
-
3. Detection:
-
UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm, typical for carbamates and esters).
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
5. Analysis:
-
Inject the sample onto the HPLC system and record the chromatogram. The purity can be estimated by the relative peak area of the main peak.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Determination of Enantiomeric Excess for Chiral Morpholines
Welcome to the technical support center for the determination of enantiomeric excess (ee) of chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the enantiomeric excess of chiral morpholines?
The primary methods for determining the enantiomeric excess of chiral morpholines are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique that separates enantiomers on a chiral stationary phase (CSP). It is applicable to a broad range of morpholine derivatives.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable morpholine derivatives. Separation is achieved using a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), to induce a chemical shift difference between the enantiomers, allowing for their quantification.
-
Polarimetry: While a traditional method, polarimetry measures the optical rotation of a sample. Its accuracy can be affected by impurities and non-linear relationships between optical rotation and enantiomeric excess.[1] Modern chromatographic and spectroscopic methods are generally preferred for accurate ee determination.
Q2: How do I choose the right analytical method for my chiral morpholine?
The choice of method depends on the properties of your morpholine derivative:
-
For non-volatile and UV-active morpholines: Chiral HPLC is often the method of choice.
-
For volatile and thermally stable morpholines: Chiral GC is a suitable option.
-
When chromatographic methods fail or for structural confirmation: NMR with chiral auxiliaries can be very effective. It is also useful when a chromatographic baseline separation is difficult to achieve.
-
For a preliminary, qualitative assessment: Polarimetry can be used if the specific rotation of the pure enantiomer is known, but it is not recommended for precise quantitative analysis.
Q3: Can I use the same chiral column for different types of morpholine derivatives?
Not necessarily. The choice of chiral stationary phase (CSP) is crucial and often empirical. The interaction between the analyte and the CSP depends on the specific substituents on the morpholine ring. It is recommended to screen a few different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best separation for your specific compound.
Q4: What is the difference between a chiral solvating agent (CSA) and a chiral derivatizing agent (CDA) in NMR analysis?
-
Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the enantiomers of the analyte.[2] The complexation is a rapid equilibrium, and the observed chemical shift differences allow for the determination of the enantiomeric ratio.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form a pair of diastereomers.[1] These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals of the newly formed diastereomeric products.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of enantiomers.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is the most critical factor. If you are not seeing any separation, you will likely need to screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for many morpholine derivatives.
-
-
Possible Cause 2: Incorrect Mobile Phase Composition.
-
Solution: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes can have a large effect on resolution. For basic morpholines, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) can improve peak shape and resolution. For acidic morpholines, an acidic additive (e.g., trifluoroacetic acid, TFA) may be necessary.[3]
-
-
Possible Cause 3: Temperature.
-
Solution: Lowering the column temperature can sometimes increase the chiral recognition and improve separation. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity.[4] Experiment with different temperatures to find the optimal balance.
-
Problem: Peak tailing.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: For basic morpholine derivatives, interactions with residual silanol groups on the silica support can cause peak tailing.[5] Adding a basic modifier like DEA to the mobile phase can help to mask these silanol groups and improve peak shape.
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration and observe if the peak shape improves.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced. For some polysaccharide-based columns, a regeneration procedure may be possible.[6]
-
Problem: Racemization during analysis.
-
Possible Cause 1: Unstable Enantiomers.
-
Solution: Some chiral molecules can racemize under certain conditions (e.g., pH, temperature). Ensure that your mobile phase and sample preparation conditions are mild and do not promote racemization.
-
-
Possible Cause 2: On-column Racemization.
-
Solution: In rare cases, the stationary phase itself can contribute to racemization. If you suspect this, try a different type of chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: No separation of signals for the two enantiomers.
-
Possible Cause 1: Ineffective Chiral Auxiliary.
-
Solution: The chosen chiral solvating agent (CSA) or chiral derivatizing agent (CDA) may not be suitable for your morpholine derivative. It is often necessary to screen a variety of chiral auxiliaries to find one that provides sufficient separation of the signals.
-
-
Possible Cause 2: Insufficient Amount of Chiral Solvating Agent.
-
Solution: For CSAs, the concentration of the agent is critical. Increase the molar ratio of the CSA to the analyte and observe if signal separation improves.
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: The solvent can significantly influence the interactions between the analyte and the CSA. Non-polar solvents often enhance the interactions that lead to better signal separation.
-
Problem: Broadening of NMR signals.
-
Possible Cause 1: Intermediate Exchange Rate.
-
Solution: With CSAs, if the exchange rate between the free and complexed analyte is on the NMR timescale, it can lead to broad signals. Try lowering the temperature of the NMR experiment to slow down the exchange rate, which may result in sharper signals.
-
-
Possible Cause 2: Aggregation.
-
Solution: At higher concentrations, the analyte or the analyte-CSA complex may aggregate, leading to broad signals. Try decreasing the concentration of your sample.
-
Experimental Protocols
Chiral HPLC Method for a 2-Substituted Morpholine
This protocol provides a general starting point for the analysis of a 2-substituted chiral morpholine. Optimization will likely be required for your specific compound.
1. Sample Preparation: a. Dissolve the morpholine sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic morpholines, add 0.1% diethylamine (DEA).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
NMR Method using a Chiral Derivatizing Agent (Mosher's Acid)
This protocol is for the determination of ee of a chiral morpholine containing a hydroxyl or a secondary amine group by derivatization with Mosher's acid chloride.
1. Derivatization: a. In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral morpholine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). b. Add a small excess of anhydrous pyridine (approximately 1.2 equivalents). c. Add a slight molar excess (approximately 1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). d. Cap the NMR tube and allow the reaction to proceed at room temperature until the reaction is complete (monitor by TLC or NMR).
2. NMR Analysis: a. Acquire a ¹H NMR or ¹⁹F NMR spectrum of the diastereomeric Mosher's ester/amide mixture. b. Identify a pair of well-resolved signals corresponding to the two diastereomers. c. Integrate the areas of these two signals.
3. Data Analysis: a. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 (where Integration₁ is the integral of the major diastereomer and Integration₂ is the integral of the minor diastereomer).
Quantitative Data Summary
Table 1: Typical Chiral HPLC Conditions for Morpholine Derivatives
| Parameter | Setting | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | A good starting point for screening. |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (98:2 to 80:20 v/v) | The ratio of alcohol is a critical parameter for optimization. |
| Mobile Phase Additives | 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes) | Improves peak shape and can enhance resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can sometimes improve resolution.[4] |
| Column Temperature | 10 - 40 °C | Lower temperatures often increase selectivity. |
Table 2: Common Chiral Auxiliaries for NMR Analysis of Chiral Morpholines
| Auxiliary Type | Example | Analyte Functional Group | Typical Molar Ratio (Auxiliary:Analyte) | Notes |
| Chiral Derivatizing Agent | (R)- or (S)-Mosher's acid chloride | -OH, -NH | 1.1 : 1 | Forms stable diastereomers. ¹⁹F NMR can be very sensitive. |
| Chiral Solvating Agent | (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Amines, Alcohols | 1 - 5 : 1 | Forms non-covalent complexes. |
| Chiral Solvating Agent | (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) | Amines, Amides | 1 - 5 : 1 | Often provides good signal separation. |
Visualizations
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Principle of NMR with a Chiral Solvating Agent.
References
removing impurities from (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate reactions
Welcome to the technical support center for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side-reactions, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include N-Boc protected amino acid derivatives or other precursors.
-
Diastereomers: If the synthesis involves steps that create a new stereocenter, diastereomeric impurities may be formed and require separation.[1]
-
Byproducts from Boc-protection: If the Boc group is introduced during the synthesis, side products like N,N-di-Boc derivatives or urea compounds (if a base like DMAP is used) can form.[2]
-
Ring-Opened Intermediates: Incomplete cyclization can leave linear precursors in the final product mixture.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., ethyl acetate, dichloromethane) or reagents like triethylamine can be present in the crude product.[3]
Q2: My crude product is a thick oil and won't solidify. How can I purify it?
A2: It is common for N-Boc protected amino acid derivatives to be oils or amorphous solids that are difficult to crystallize.[4] "Oiling out" during crystallization attempts is a frequent issue.[3] Here are some strategies:
-
Trituration: Stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane, diethyl ether, or cyclohexane, can often induce precipitation of a solid.[3]
-
High-Vacuum Drying: Ensure all residual solvents from the workup are completely removed by drying under high vacuum, sometimes with gentle heating, before attempting purification.[3]
-
Chromatography: If crystallization fails, purification by silica gel flash chromatography is the most common alternative.
-
Salt Formation: For related compounds with a free carboxylic acid, forming a salt with a base like dicyclohexylamine (DCHA) can yield a stable, crystalline solid that is easily purified by recrystallization.[3] While the target compound is a methyl ester, this strategy is useful for related acidic intermediates.
Q3: I am seeing significant peak tailing during silica gel chromatography of my morpholine derivative. What can I do to improve the peak shape?
A3: Peak tailing is a common issue when purifying basic compounds like morpholines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier like triethylamine (typically 0.1-2% v/v) to your eluent system (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, leading to improved peak shape and better recovery.
Q4: Can di-tert-butyl dicarbonate (Boc₂O) lead to side reactions other than N-protection?
A4: Yes, especially when a catalyst like 4-(dimethylamino)pyridine (DMAP) is used, Boc₂O can react with other functional groups. With primary amines, it can sometimes lead to the formation of isocyanates and ureas.[2] In the presence of alcohols, it can form O-Boc derivatives and symmetrical carbonates.[5] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these side products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield After Synthesis and Workup
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Product Loss During Extraction | The polarity of N-Boc protected compounds can lead to solubility in both aqueous and organic layers. To minimize loss, perform multiple extractions (3-4 times) with your organic solvent. Washing the combined organic layers with brine can help break emulsions and recover dissolved product. |
| Product Degradation | The Boc group is sensitive to strong acids.[6] Ensure that any acidic conditions used during the workup are mild and brief. Neutralize acidic washes promptly. |
| Formation of Volatile Byproducts | In some cases, side reactions can consume starting material. Analyze the crude mixture by NMR or LC-MS to identify potential byproduct structures and adjust reaction conditions to minimize their formation. |
Issue 2: Poor Separation or Co-elution During Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) using TLC to find the optimal separation conditions before running the column. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. |
| Presence of Diastereomers | Diastereomers can be challenging to separate. A shallow solvent gradient (gradual increase in polarity) during elution can improve resolution.[1] If separation on silica is still difficult, consider preparative HPLC with a different stationary phase. |
| Peak Tailing | As mentioned in the FAQ, add 0.1-2% triethylamine to your eluent to improve the peak shape of your basic morpholine product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol provides a general procedure for purifying the title compound.
-
Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the initial mobile phase solvent (e.g., 20% ethyl acetate in hexane) or dichloromethane.
-
Column Packing: Prepare a flash chromatography column with silica gel (e.g., 50-100 g) using a slurry of the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the desired compound. Consider adding 0.5% triethylamine to the eluent system if peak tailing is observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[7]
Protocol 2: Trituration of an Oily Product to Induce Solidification
This method is useful if the crude product is an oil that fails to crystallize from a solvent system.[3]
-
Solvent Removal: Ensure the crude oil is free of high-boiling point solvents by drying under high vacuum for several hours.
-
Solvent Addition: Add a non-polar solvent in which the product is expected to be poorly soluble (e.g., n-hexane or diethyl ether) to the flask containing the oil. Use approximately 5-10 mL of solvent per gram of crude oil.
-
Trituration: Vigorously stir or scrape the mixture with a spatula against the inner walls of the flask. The oil may slowly transform into a suspension of fine solid particles. This process can take from a few minutes to several hours.
-
Isolation: Once solidification is complete, collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold trituration solvent to remove soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Visualized Workflows
Caption: Troubleshooting workflow for an impure product.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chiral morpholines using alternative catalytic methods. This resource is designed to assist in overcoming common experimental challenges and to provide detailed procedural information.
Frequently Asked questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over classical methods for chiral morpholine synthesis?
A1: Alternative catalysts, including organocatalysts, metal-based catalysts, and biocatalysts, offer several advantages over classical synthetic routes. These often include milder reaction conditions, higher enantioselectivity, and the avoidance of stoichiometric chiral reagents. This leads to more efficient, atom-economical, and environmentally friendly processes for producing these valuable chiral building blocks.
Q2: How do I choose the most suitable alternative catalyst for my specific chiral morpholine target?
A2: The choice of catalyst depends on several factors, including the substitution pattern of the desired morpholine, the starting materials available, and the desired level of stereocontrol.
-
Organocatalysts , such as cinchona alkaloid derivatives, are often effective for halocyclization reactions of alkenols.
-
Metal-based catalysts , like rhodium and palladium complexes, are well-suited for asymmetric hydrogenation of dehydromorpholines or allylic amination reactions.
-
Biocatalysts , such as transaminases, can be highly selective for specific substrates but may require more specialized optimization of reaction conditions.
Q3: I am observing low enantioselectivity in my reaction. What are the general parameters I should investigate?
A3: Low enantioselectivity is a common issue in asymmetric catalysis. A systematic approach to troubleshooting is recommended. Key factors to investigate include:
-
Catalyst Purity and Integrity: Ensure the catalyst is of high purity and has been handled and stored correctly to prevent degradation.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screening a range of solvents is highly recommended.
-
Substrate and Reagent Purity: Impurities in the starting materials can act as catalyst poisons or promote non-selective background reactions.
Q4: My reaction yield is low, but the enantioselectivity is high. What could be the problem?
A4: This scenario often points to issues with catalyst activity or stability rather than the stereocontrol of the reaction. Consider the following:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, air, or moisture. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere where necessary.
-
Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion in a reasonable timeframe. A modest increase in catalyst loading may be beneficial.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time and consider extending the reaction time or slightly increasing the temperature, while being mindful of potential impacts on enantioselectivity.
Troubleshooting Guides
Guide 1: Organocatalytic Asymmetric Halocyclization (e.g., using Cinchona Alkaloid Catalysts)
Issue 1: Low Diastereoselectivity or Formation of Undesired Diastereomers.
-
Potential Cause: Suboptimal catalyst structure, solvent, or temperature. The formation of the undesired diastereomer is a common issue that can be influenced by these factors.[1]
-
Troubleshooting Steps:
-
Catalyst Modification: Screen different cinchona alkaloid derivatives with modifications at the C9 hydroxyl group or the quinuclidine nitrogen.[1]
-
Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities.
-
Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity.[2]
-
Issue 2: Formation of Side Products, such as Self-Condensation or Polymerization of Starting Materials.
-
Potential Cause: In reactions like Michael additions, starting materials can react with themselves.[1]
-
Troubleshooting Steps:
-
Slow Addition: Add the more reactive starting material slowly to the reaction mixture to maintain a low concentration.
-
Concentration Optimization: Adjust the concentration of the reactants to disfavor side reactions.
-
Issue 3: Racemization of the Chiral Product.
-
Potential Cause: The desired chiral product may slowly racemize under the reaction conditions.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Time: Determine the optimal reaction time to maximize yield before significant racemization occurs.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of racemization.
-
Guide 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
Issue 1: Low or No Catalytic Activity.
-
Potential Cause: Catalyst deactivation due to impurities or improper handling. Rhodium catalysts can be sensitive to air and moisture.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up and carried out under a strict inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents. Purify substrates to remove potential catalyst poisons like sulfur or basic nitrogen compounds.[4]
-
Catalyst Pre-activation: Follow a reliable protocol for the in situ preparation and activation of the catalyst.
-
Issue 2: Poor Enantioselectivity.
-
Potential Cause: Suboptimal ligand, solvent, or hydrogen pressure.
-
Troubleshooting Steps:
-
Ligand Screening: Evaluate a range of chiral phosphine ligands.
-
Solvent Effects: Screen different solvents, as they can influence the catalyst's conformation and, consequently, the enantioselectivity.[3]
-
Pressure Optimization: Vary the hydrogen pressure to find the optimal balance between reaction rate and enantioselectivity.[3]
-
Guide 3: Biocatalytic Synthesis using Transaminases
Issue 1: Unfavorable Reaction Equilibrium Leading to Low Product Conversion.
-
Potential Cause: Transaminase-catalyzed reactions are often reversible.
-
Troubleshooting Steps:
-
Excess Amine Donor: Use a large excess of the amine donor to shift the equilibrium towards product formation.[5]
-
Removal of By-product: If a volatile by-product like acetone is formed, it can be removed by sparging the reaction mixture with an inert gas.[5]
-
Use of "Smart" Amine Donors: Employ diamine donors that cyclize upon deamination, effectively removing the by-product from the equilibrium.[1][5]
-
Enzyme Cascades: Couple the transamination reaction with another enzymatic reaction that consumes the by-product.[5]
-
Issue 2: Poor Enzyme Stability and Reusability.
-
Potential Cause: The enzyme may denature under the reaction conditions, and recovery of the soluble enzyme can be challenging.
-
Troubleshooting Steps:
-
Immobilization: Immobilize the transaminase on a solid support, such as chitosan beads or polymeric membranes, to enhance its stability and allow for easier recovery and reuse.[1][6]
-
Process Optimization: Optimize reaction parameters such as pH, temperature, and buffer composition to maintain enzyme activity.
-
Experimental Protocols & Data
Protocol 1: Organocatalytic Enantioselective Chlorocycloetherification for Chiral Morpholine Synthesis
This protocol is adapted from a reported procedure for the synthesis of chiral 2,2-disubstituted morpholines.[6]
Materials:
-
Alkenol substrate
-
Cinchona alkaloid-derived phthalazine catalyst
-
Chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkenol substrate (1.0 equiv) and the cinchona alkaloid-derived catalyst (0.1 equiv).
-
Add anhydrous toluene via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the chlorinating agent (1.2 equiv) portion-wise over 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | -20 | 12 | 85-95 | 90-98 |
| 5 | -20 | 24 | 80-90 | 88-96 |
| 10 | 0 | 8 | 82-92 | 85-94 |
Note: Data is representative and will vary depending on the specific substrate and catalyst used.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine
This protocol provides a general method for the asymmetric hydrogenation of an N-Boc protected dehydromorpholine.
Materials:
-
N-Boc-dehydromorpholine substrate
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)
-
Anhydrous and degassed solvent (e.g., ethyl acetate)
-
High-pressure autoclave
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a vial with the rhodium precursor (0.01 equiv) and the chiral ligand (0.011 equiv).
-
Add the anhydrous, degassed solvent and stir for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the N-Boc-dehydromorpholine substrate (1.0 equiv) in the solvent.
-
Transfer both the catalyst solution and the substrate solution to the autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 atm).
-
Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 h).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 30 | 50 | 24 | >95 | 90-99 |
| 0.2 | 50 | 60 | 48 | >95 | 90-98 |
| 1 | 10 | 50 | 24 | 70-80 | 88-96 |
Note: Data is representative and will vary depending on the specific substrate and ligand used.[7]
Visualizations
Caption: Experimental workflow for organocatalytic chlorocycloetherification.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Logical workflow for troubleshooting low enantioselectivity.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2,3-Disubstituted Morpholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 2,3-disubstituted morpholines. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental issues and optimize their synthetic strategies.
Troubleshooting Guides
This section is organized by common synthetic methodologies and addresses specific problems in a question-and-answer format.
Method 1: Metal-Free One-Pot Synthesis from Aziridines and Halogenated Alcohols
This method offers a straightforward approach to 2,3-disubstituted morpholines through the ring-opening of aziridines with haloalcohols, followed by intramolecular cyclization.[1][2][3][4]
Question 1: I am observing a low yield of my desired 2,3-disubstituted morpholine. What are the potential causes and how can I improve it?
Answer: Low yields in this one-pot synthesis can arise from several factors. Here’s a systematic troubleshooting approach:
-
Incomplete Aziridine Ring-Opening:
-
Check Oxidant Activity: The ammonium persulfate oxidant is crucial for initiating the ring-opening via a radical cation intermediate.[1][3][4] Ensure it is fresh and has been stored properly.
-
Reaction Time and Temperature: While the reaction often proceeds at room temperature, sluggish conversions may require extended reaction times. Monitor the reaction progress by TLC until the starting aziridine is consumed.[1]
-
-
Inefficient Cyclization:
-
Base Strength and Stoichiometry: Potassium hydroxide (KOH) is typically used to promote the final intramolecular ring closure.[3][4] Ensure you are using a sufficient excess of a strong base to facilitate the cyclization of the intermediate haloalkoxy amine.
-
Solvent: While the haloalcohol can serve as the solvent, for less soluble substrates, the addition of a co-solvent like THF during the cyclization step might be beneficial.
-
-
Side Reactions:
-
Aziridine Polymerization: This can occur, especially with highly reactive aziridines. Maintaining a moderate reaction temperature can help minimize this side reaction.
-
Formation of Regioisomers: With unsymmetrical 2,3-disubstituted aziridines, the ring-opening can occur at two different positions, leading to a mixture of regioisomeric morpholines.[1] The regioselectivity is influenced by the electronic and steric nature of the substituents on the aziridine ring.
-
Question 2: My synthesis is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer: The diastereoselectivity of this reaction is primarily dictated by the stereochemistry of the starting aziridine and the mechanism of the ring-opening and cyclization steps.
-
Stereochemistry of the Starting Aziridine: The reaction is often stereospecific. If you start with a stereochemically pure cis- or trans-aziridine, you should ideally obtain a single diastereomer of the morpholine. Verify the stereochemical purity of your starting material.
-
Reaction Mechanism: The SN2-type ring opening of the aziridine by the halogenated alcohol generally proceeds with an inversion of configuration at the carbon being attacked. The subsequent intramolecular cyclization also follows an SN2 pathway. Understanding this stereochemical course can help predict the diastereomeric outcome.
-
Thermodynamic vs. Kinetic Control: In some cases, the diastereomeric ratio can be influenced by the reaction conditions. Running the cyclization step at different temperatures might favor the formation of the thermodynamically more stable diastereomer. For instance, in some morpholine syntheses, higher temperatures can allow for a retro-oxa-Michael reaction to favor the more stable cis isomer.[5]
Method 2: Palladium-Catalyzed Carboamination
This method involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex, and is particularly useful for accessing cis-3,5-disubstituted morpholines.[6][7] However, it has been noted to yield modest diastereoselectivity for 2,3-disubstituted morpholines.[6]
Question 1: My Pd-catalyzed carboamination is giving a low yield. What are the common pitfalls?
Answer: Low yields in Pd-catalyzed reactions are often related to catalyst deactivation, suboptimal reaction conditions, or side reactions.
-
Catalyst Deactivation:
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[8] For this reaction, P(2-furyl)3 has been found to be effective.[6] Ensure the ligand is pure and handled under inert conditions.
-
-
Suboptimal Reaction Conditions:
-
Base: Sodium tert-butoxide (NaOtBu) is a commonly used base. Ensure it is fresh and added under an inert atmosphere.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 105 °C).[6] Ensure consistent and accurate temperature control.
-
-
Side Reactions:
-
β-Hydride Elimination: This is a common side reaction in Pd-catalyzed cross-coupling and can lead to the formation of undesired byproducts. The choice of ligand can sometimes mitigate this.
-
Homocoupling: Homocoupling of the aryl or alkenyl halide can also occur, consuming the starting material.
-
Question 2: The diastereoselectivity for my 2,3-disubstituted morpholine is poor (around 2:1). Are there ways to improve this?
Answer: Improving the modest diastereoselectivity in the synthesis of 2,3-disubstituted morpholines via this method is a known challenge.[6]
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the transition state of the aminopalladation step, which in turn affects the diastereoselectivity.[8] Screening different phosphine ligands with varying steric bulk and electronic properties may lead to improved diastereomeric ratios.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different diastereomers. While toluene is commonly used, exploring other non-polar or weakly polar solvents might have an impact on the selectivity.
-
Temperature Optimization: The modest diastereoselectivity suggests a small energy difference between the diastereomeric transition states. Lowering the reaction temperature may enhance the selectivity, although this could also lead to a decrease in the reaction rate. A careful optimization of the temperature is therefore recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of 2,3-disubstituted morpholines?
A1: The primary challenges include:
-
Control of Diastereoselectivity: Achieving high diastereoselectivity, particularly for the cis isomer, can be difficult. Many synthetic routes provide mixtures of diastereomers that can be challenging to separate.[6]
-
Control of Enantioselectivity: Establishing the absolute stereochemistry at both the C2 and C3 positions with high enantiomeric excess often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
-
Synthesis of Highly Substituted Morpholines: The synthesis of tri- and tetra-substituted morpholines presents additional steric and electronic challenges, often requiring specialized methods like photocatalytic annulation.[9]
-
Purification: Morpholine derivatives are often polar and basic, which can lead to challenges during chromatographic purification, such as peak tailing.[10]
Q2: How can I purify my polar, basic 2,3-disubstituted morpholine derivative?
A2: Purification of polar and basic compounds like morpholines can be challenging. Here are some strategies:
-
Column Chromatography with a Basic Modifier: To prevent peak tailing on silica gel, add a small amount of a volatile base like triethylamine (0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes).[10]
-
Use of Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Recrystallization as a Salt: Convert the basic morpholine to a salt (e.g., hydrochloride) by treating it with an acid like HCl. The resulting salt may be more crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[10]
Q3: Are there any general strategies to improve the stereoselectivity of a reaction that is giving a mixture of diastereomers?
A3: Yes, several general strategies can be employed:
-
Catalyst/Ligand Screening: In catalyzed reactions, the choice of catalyst and ligand is often the most critical factor influencing stereoselectivity. A systematic screening of different ligands with varying steric and electronic properties is a common approach.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screening a range of solvents is often worthwhile.
-
Temperature Optimization: Lowering the reaction temperature generally increases selectivity, as it amplifies the small energy differences between the diastereomeric transition states.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
-
Substrate Control: Modifying the protecting groups or other substituents on the substrate can influence the steric and electronic environment of the reacting center, thereby affecting the stereoselectivity.
Data Presentation
Table 1: Comparison of Yields and Stereoselectivities for Selected Syntheses of 2,3-Disubstituted Morpholines
| Method | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Metal-Free One-Pot | 2,3-Disubstituted Aziridine and 2-Chloroethanol | 2,3-Disubstituted Morpholine | 65-95 | Mixture of regioisomers | N/A | [1] |
| Pd-Catalyzed Carboamination | O-Allyl Ethanolamine Derivative and Aryl Bromide | 2,3-Disubstituted Morpholine | Moderate | 2:1 | N/A | [6] |
| Rhodium-Catalyzed Cyclization | Nitrogen-Tethered Allenol | 2,3,5-Trisubstituted Morpholine | up to 99 | >99:1 | >99.9 | [11] |
| Copper-Catalyzed Three-Component Reaction | Chiral Amino Alcohol, Aldehyde, Diazo Compound | Polysubstituted Morpholine | 57-70 | Low (e.g., 57:43) | N/A | [12] |
N/A: Not applicable or not reported.
Experimental Protocols
Protocol 1: General Procedure for the Metal-Free One-Pot Synthesis of Morpholines from Aziridines[13]
-
To a 10 mL round-bottom flask, add the aziridine (0.3 mmol) and ammonium persulfate ((NH4)2S2O8) (0.6 mmol, 2 equivalents).
-
Add the halogenated alcohol (e.g., 2-chloroethanol, 10 equivalents), which also serves as the solvent.
-
Stir the mixture at room temperature until the starting aziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Add potassium hydroxide (KOH) (0.9 mmol, 3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by reaction monitoring (TLC) for the cyclization to complete.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Representative Procedure for Pd-Catalyzed Carboamination for Morpholine Synthesis[6]
-
Evacuate and flame-dry a Schlenk tube and then backfill with nitrogen.
-
Charge the tube with Pd(OAc)2 (2 mol %), P(2-furyl)3 (8 mol %), and NaOtBu (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen again.
-
Add the aryl bromide (2.0 equivalents) and a solution of the amine substrate (1.0 equivalent) in toluene (to make a 0.4 M solution of the amine).
-
Seal the Schlenk tube and heat the reaction mixture at 105 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of 2,3-disubstituted morpholines.
Caption: A decision-making flowchart for troubleshooting common issues in stereoselective morpholine synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
alternative methods for the synthesis of chiral 2-substituted morpholines
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted morpholine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs, including the antiemetic aprepitant. The precise control of stereochemistry at the C2 position is crucial for pharmacological activity. This guide provides a comparative overview of prominent and alternative synthetic methodologies for accessing these valuable chiral building blocks, with a focus on providing actionable experimental data and clear visual representations of the synthetic strategies.
Method 1: Asymmetric Hydrogenation of Dehydromorpholines
A highly efficient and atom-economical approach for establishing the C2-stereocenter is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. This method leverages chiral catalysts to deliver high enantioselectivity.
A recent development in this area utilizes a bisphosphine-rhodium complex with a large bite angle to effectively hydrogenate 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[1][2][3][4][5][6] This strategy is notable for its broad substrate scope and the potential for gram-scale synthesis.[3] The resulting N-protected morpholines can be readily deprotected to provide the free amine for further functionalization.[1]
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
To a solution of the N-protected 2-substituted dehydromorpholine (0.2 mmol) in a chosen solvent (e.g., dichloromethane, 2 mL) in a glovebox, the chiral rhodium catalyst (e.g., [Rh(COD)(SKP)]BF4, 1 mol%) is added.[3] The mixture is then transferred to an autoclave. The autoclave is charged with hydrogen gas to a specified pressure (e.g., 50 atm) and stirred at room temperature for a designated time (e.g., 12 hours).[3] After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.
Method 2: Photocatalytic Diastereoselective Annulation
A modern and versatile approach involves a photocatalytic, diastereoselective annulation strategy. This method constructs the morpholine ring from readily available starting materials using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid.[7][8][9] This strategy is particularly advantageous for its ability to generate diverse substitution patterns, including challenging tri- and tetra-substituted morpholines, with high diastereoselectivity.[8]
The reaction proceeds via the formation of a radical cation intermediate, and the various acidic components play crucial roles in protonating the substrate, preserving the photocatalyst, and preventing product oxidation.[9] This method offers a modular approach to complex, medicinally valuable scaffolds.[7]
Signaling Pathway for Photocatalytic Annulation
Caption: Key steps in the photocatalytic synthesis of 2-aryl morpholines.
Experimental Protocol: General Procedure for Photocatalytic Annulation
In a vial equipped with a stir bar, the imine substrate (0.1 mmol), the amino alcohol (0.2 mmol), the photocatalyst (e.g., an iridium complex, 1-2 mol%), a Lewis acid, and a Brønsted acid are combined in a suitable solvent (e.g., acetonitrile). The vial is sealed and the mixture is degassed. The reaction mixture is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 24-48 hours. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired substituted morpholine. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Method 3: Substrate-Controlled Diastereoselective Synthesis (Aprepitant Synthesis Case Study)
A more traditional, yet powerful, strategy relies on substrate-controlled diastereoselective reactions, where the stereochemistry of the starting material dictates the stereochemical outcome of the product. The synthesis of the NK-1 receptor antagonist Aprepitant provides an excellent example of this approach.[10][11]
In one of the key synthetic routes to Aprepitant, a chiral auxiliary or a chiral starting material is used to construct the morpholine core.[11] For instance, a Lewis acid-mediated coupling of a chiral alcohol with a 2-hydroxy-1,4-oxazin-3-one derivative, followed by a crystallization-induced asymmetric transformation, establishes one of the stereocenters.[11] Subsequent stereoselective reduction and further modifications lead to the final, highly functionalized chiral 2-substituted morpholine.[10]
Synthetic Pathway for Aprepitant Core
Caption: A synthetic route to the chiral morpholine core of Aprepitant.
Experimental Protocol: Key Step in Aprepitant Synthesis (Illustrative)
A solution of the 2-hydroxy-1,4-oxazin-3-one intermediate is activated, for example, as the corresponding trifluoroacetate. This activated intermediate is then subjected to a Lewis acid-mediated coupling with an enantiopure chiral alcohol, such as (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, to afford a mixture of acetal diastereomers.[11] This mixture is then resolved through a crystallization-induced asymmetric transformation to yield a single, diastereomerically pure isomer.[11] This intermediate is then carried forward through a highly stereoselective one-pot process to furnish the desired α-(fluorophenyl)morpholine derivative.[11]
Comparative Data
| Method | Key Reagents/Catalysts | Substrate Scope | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Key Advantages |
| Asymmetric Hydrogenation | Chiral Rh-bisphosphine catalyst, H₂ | Broad for 2-substituted dehydromorpholines | Quantitative[1][2][3] | Up to 99% ee[1][2][3] | High efficiency, atom economy, excellent enantioselectivity.[4] |
| Photocatalytic Annulation | Photocatalyst (e.g., Ir-complex), Lewis acid, Brønsted acid | Diverse imines and amino alcohols | Good to high yields | High diastereoselectivity (>20:1 dr)[8] | Mild conditions, modular, access to complex substitution patterns.[7][9] |
| Substrate-Controlled (Aprepitant) | Chiral starting materials, Lewis acids, reducing agents | Specific to the target molecule | High overall yield (e.g., 55% for Aprepitant)[11] | High diastereoselectivity, often crystallization-enhanced | Robust for large-scale synthesis, well-established for specific targets. |
Conclusion
The synthesis of chiral 2-substituted morpholines can be approached through a variety of effective strategies.
-
Asymmetric hydrogenation stands out for its high enantioselectivity and efficiency, making it an excellent choice for the direct formation of the C2 stereocenter from unsaturated precursors.
-
Photocatalytic annulation offers a modern and flexible entry point to a wide range of substituted morpholines under mild conditions, which is particularly valuable for library synthesis and exploring chemical space.
-
Substrate-controlled diastereoselective methods , exemplified by the industrial synthesis of Aprepitant, demonstrate the power of leveraging existing stereocenters to build complex molecules with high fidelity, a strategy that remains highly relevant for large-scale manufacturing.
The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of stereochemical purity.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure morpholine derivatives is a critical endeavor in medicinal chemistry and drug development, owing to the prevalence of the morpholine scaffold in a wide array of biologically active compounds. This guide provides a detailed comparison of synthetic routes to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a valuable chiral building block. We will analyze the cost-effectiveness of a common approach utilizing a chiral pool starting material against an alternative strategy employing asymmetric catalysis.
Introduction to this compound
This compound serves as a versatile intermediate in the synthesis of complex molecules where the stereochemistry of the morpholine ring is crucial for biological activity. Its utility spans from the development of novel therapeutics to the creation of specialized chemical probes. The economic viability of its synthesis is therefore a key consideration for researchers and commercial enterprises alike.
Comparative Analysis of Synthetic Strategies
This guide focuses on two primary synthetic strategies:
-
Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure starting material, in this case, (S)-serine methyl ester hydrochloride, to introduce the desired stereochemistry.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to induce enantioselectivity in a reaction starting from achiral or racemic precursors. For this comparison, we will consider a hypothetical but representative asymmetric hydrogenation approach.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their respective cost-effectiveness.
Table 1: Starting Material Cost Analysis
| Starting Material | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| Route 1: Chiral Pool Synthesis | ||||
| (S)-Serine Methyl Ester Hydrochloride | Sigma-Aldrich | 99.00 | 25 g | 3.96 |
| MyBioSource | 820.00 | 100 g | 8.20 | |
| Thermo Fisher Scientific | 80.33 | 25 g | 3.21 | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Sigma-Aldrich | 264.00 | 100 g | 2.64 |
| TCI | 6,200.00 INR (~74.30) | 100 g | 0.74 | |
| P C Chem (Tradeindia) | 1150.00 INR (~13.78) | 50 g | 0.28 | |
| Methyl Chloroacetate | Sigma-Aldrich | 66.70 | 500 g | 0.13 |
| TCI | 37.00 | 500 mL | ~0.06/g (assuming density of 1.23 g/mL) | |
| IndiaMART | 165.00 INR (~1.98) | 1 kg | 0.002 | |
| Route 2: Asymmetric Catalysis (Hypothetical) | ||||
| Achiral Morpholine Precursor | Varies | - | - | (Estimated) 0.50 - 2.00 |
| Chiral Ligand (e.g., BINAP derivative) | Strem Chemicals | 150.00 - 500.00 | 1 g | 150.00 - 500.00 |
| Metal Catalyst (e.g., Rhodium complex) | Strem Chemicals | 100.00 - 300.00 | 100 mg | 1000.00 - 3000.00 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.
Table 2: Process Efficiency and Cost Comparison
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Catalysis (Hypothetical) |
| Overall Yield | 60-75% (literature estimates) | 85-95% (typical for optimized catalytic reactions) |
| Number of Steps | 3-4 | 2-3 |
| Reagent Cost per gram of Product | Low to Moderate | High (due to catalyst and ligand) |
| Purification Method | Column chromatography, recrystallization | Column chromatography |
| Purification Cost | Moderate | Moderate to High (potential for metal contamination) |
| Scalability | Good | Excellent |
| Estimated Overall Cost-Effectiveness | More cost-effective for small to medium scale | Potentially more cost-effective for large-scale industrial production due to higher yield and fewer steps, despite high initial catalyst cost (assuming catalyst recovery and recycling) |
Experimental Protocols
Route 1: Chiral Pool Synthesis from (S)-Serine Methyl Ester Hydrochloride
This route is a well-established method for the synthesis of chiral morpholine derivatives.
Step 1: N-Boc Protection of (S)-Serine Methyl Ester
To a solution of (S)-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), is added triethylamine (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-(S)-serine methyl ester.
Step 2: Reduction of the Ester
The crude N-Boc-(S)-serine methyl ester is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled to 0 °C. A reducing agent such as lithium borohydride (2.0 eq) is added slowly. The reaction is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-(S)-serinol.
Step 3: Intramolecular Cyclization
N-Boc-(S)-serinol is dissolved in a suitable solvent (e.g., THF) and treated with a base (e.g., sodium hydride, 1.2 eq) at 0 °C. Methyl chloroacetate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
Step 4: N-Alkylation and Esterification (if necessary)
Further functionalization can be achieved through standard N-alkylation and esterification procedures to yield the final product, this compound. Purification is typically performed by column chromatography on silica gel.
Route 2: Asymmetric Catalysis (Hypothetical Workflow)
This route represents a modern approach that can offer high efficiency and enantioselectivity.
Step 1: Synthesis of Achiral Dehydromorpholine Precursor
An achiral dehydromorpholine precursor can be synthesized from readily available starting materials such as an appropriate amino alcohol and an unsaturated ester derivative.
Step 2: Asymmetric Hydrogenation
The achiral dehydromorpholine precursor (1.0 eq) is dissolved in a degassed solvent (e.g., methanol or dichloromethane). A chiral catalyst, formed in situ from a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.5-1 mol%) and a chiral bisphosphine ligand (e.g., a BINAP derivative, 0.55-1.1 mol%), is added. The reaction mixture is then subjected to a hydrogen atmosphere (1-50 atm) and stirred at room temperature or slightly elevated temperature for 12-24 hours.
Step 3: Purification
Upon completion of the reaction (monitored by GC or LC-MS), the solvent is removed under reduced pressure. The crude product is purified by column chromatography to remove the catalyst and any byproducts, yielding the enantiomerically enriched this compound.
Mandatory Visualizations
Caption: Comparative workflow of Chiral Pool vs. Asymmetric Catalysis.
Caption: Decision logic for selecting a cost-effective synthesis route.
Conclusion
The choice between a chiral pool-based synthesis and an asymmetric catalytic approach for producing this compound is heavily dependent on the desired scale of production and available resources.
For laboratory-scale synthesis and early-stage drug discovery, where smaller quantities are required, the chiral pool synthesis from (S)-serine derivatives often presents a more straightforward and immediately cost-effective option. The starting materials are commercially available, and the procedures, while multi-step, are generally robust.
For large-scale industrial production, asymmetric catalysis , despite the high initial investment in catalysts and ligands, can become the more economical choice. The typically higher yields, fewer synthetic steps, and potential for catalyst recycling can significantly lower the cost per gram of the final product. The development of more efficient and cheaper chiral catalysts will likely further shift the economic balance in favor of asymmetric approaches in the future.
Researchers and drug development professionals are encouraged to carefully evaluate these factors in the context of their specific project needs to select the most appropriate and cost-effective synthetic strategy.
A Comparative Guide to Structural Analogs of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential structural analogs of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound with a scaffold of interest in medicinal chemistry. The morpholine ring is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability. This document explores how modifications to the parent compound at key positions—the N-tert-butoxycarbonyl (Boc) group, the C3-methyl group, and the C3-methyl ester—may influence its biological activity and pharmacokinetic profile. The comparisons are based on established structure-activity relationship (SAR) principles for morpholine-containing compounds and data from related chemical series.
Structure-Activity Relationship and Analog Design
The core structure of this compound offers several points for modification to explore the chemical space and optimize for desired biological effects. The primary points of diversification considered in this guide are:
-
N4-Substituent: The tert-butyl group of the Boc protecting group can be replaced with other alkyl, aryl, or heterocyclic moieties to modulate lipophilicity, steric bulk, and potential interactions with target proteins.
-
C3-Substituent: The methyl group at the C3 position can be altered to larger alkyl groups or functionalized chains to probe for specific binding pockets.
-
C3-Ester Functionality: The methyl ester can be converted to other esters, amides, or a carboxylic acid to influence solubility, hydrogen bonding capacity, and metabolic stability.
The following sections provide a hypothetical comparison of analogs based on these modifications, supported by data extrapolated from public domain studies on related morpholine derivatives.
Comparative Data of Hypothetical Analogs
The following tables summarize the predicted impact of structural modifications on key physicochemical and biological parameters. The data is illustrative and intended to guide analog design and prioritization.
Table 1: Comparison of N4-Substituted Analogs
| Analog ID | N4-Substituent | Predicted Lipophilicity (cLogP) | Predicted Biological Activity | Rationale for Predicted Change in Activity |
| Parent | tert-Butoxycarbonyl | ~2.5 | Baseline | The Boc group provides a balance of lipophilicity and steric bulk. |
| A1 | Benzoyl | ~3.2 | Potentially Increased | Aryl groups can introduce favorable pi-stacking interactions with aromatic residues in a binding pocket. |
| A2 | Acetyl | ~1.8 | Potentially Decreased | A smaller, more polar group may reduce binding affinity if lipophilic interactions are critical. |
| A3 | Cyclohexylcarbonyl | ~3.8 | Potentially Increased | Increased lipophilicity and steric bulk may enhance binding to hydrophobic pockets. |
| A4 | Pyridin-4-ylcarbonyl | ~2.1 | Potentially Altered | Introduction of a basic nitrogen may allow for new ionic interactions or alter solubility and cell permeability. |
Table 2: Comparison of C3-Substituted Analogs (Alkyl Group)
| Analog ID | C3-Alkyl Substituent | Predicted Steric Hindrance | Predicted Biological Activity | Rationale for Predicted Change in Activity |
| Parent | Methyl | Low | Baseline | Small alkyl group provides a starting point for SAR exploration. |
| B1 | Ethyl | Moderate | Potentially Increased | A slightly larger alkyl group may better fill a small hydrophobic pocket. |
| B2 | Isopropyl | High | Potentially Decreased | Increased steric bulk may lead to steric clashes within the binding site. |
| B3 | Benzyl | High | Potentially Increased | The aromatic ring can engage in additional binding interactions. |
Table 3: Comparison of C3-Carboxylate Analogs
| Analog ID | C3-Functionality | Predicted H-Bonding | Predicted Solubility | Predicted Metabolic Stability | Rationale for Predicted Change |
| Parent | Methyl Ester | Acceptor | Moderate | Moderate (Esterase hydrolysis) | Baseline ester functionality. |
| C1 | Ethyl Ester | Acceptor | Moderate | Moderate (Esterase hydrolysis) | Similar properties to the methyl ester, with slightly increased lipophilicity. |
| C2 | Carboxylic Acid | Donor/Acceptor | High | High | Increased polarity and potential for strong ionic interactions. Resistant to esterase metabolism. |
| C3 | N-Methyl Amide | Donor/Acceptor | High | High | Amides are generally more stable to hydrolysis than esters and can act as hydrogen bond donors. |
| C4 | N,N-Dimethyl Amide | Acceptor | Moderate | High | Increased metabolic stability compared to esters and primary/secondary amides. |
Experimental Protocols
The synthesis of the parent compound and its analogs can be achieved through established synthetic routes for chiral morpholine derivatives. Below are generalized protocols for the key synthetic steps.
General Synthesis of (S)-Morpholine-3-carboxylic Acid Scaffold
A common route to the chiral morpholine core involves the cyclization of an appropriate N-substituted amino alcohol. For the synthesis of the (S)-3-methyl substituted core, a chiral starting material such as (S)-alaninol can be utilized.
Protocol 1: Synthesis of the Morpholine Ring
-
N-Alkylation of (S)-alaninol: React (S)-alaninol with a suitable 2-haloethanol derivative (e.g., 2-(benzyloxy)ethyl bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperature.
-
Cyclization: The resulting amino alcohol is then cyclized. A common method is the Mitsunobu reaction, treating the alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in an appropriate solvent like tetrahydrofuran (THF).
-
Deprotection: If a protecting group is used for the nitrogen during cyclization (other than the final N4-substituent), it is removed at this stage.
Protocol 2: N-Boc Protection of the Morpholine Nitrogen
-
To a solution of the secondary amine (the morpholine scaffold) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and excess Boc₂O.
-
Purify the N-Boc protected product by column chromatography on silica gel.
Protocol 3: Esterification of the C3-Carboxylic Acid
-
If the synthesis yields the C3-carboxylic acid, it can be esterified under standard conditions. For example, treat the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heat to reflux.
-
Alternatively, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with the desired alcohol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Protocol 4: Amidation of the C3-Carboxylic Acid
-
Activate the C3-carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Add the desired amine (e.g., methylamine for the N-methyl amide) to the activated acid.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide by aqueous workup and column chromatography.
Visualizations
Logical Relationship of Analog Design
A Comparative Guide to Protecting Groups in Morpholine Synthesis: Boc, Cbz, and Benzyl
For researchers, scientists, and drug development professionals, the efficient synthesis of morpholine and its derivatives is a critical aspect of drug discovery and development. The selection of an appropriate nitrogen protecting group is a crucial decision that dictates the overall efficiency and success of the synthetic route. This guide provides an objective comparison of three commonly used protecting groups for morpholine synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The performance of these groups is evaluated based on experimental data for their introduction and removal, providing a practical resource for synthetic chemists.
Morpholine, a privileged scaffold in medicinal chemistry, requires N-protection during multi-step syntheses to prevent unwanted side reactions of the secondary amine. The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This guide examines the practical aspects of using Boc, Cbz, and Benzyl groups in the context of morpholine synthesis.
Comparison of Protecting Group Performance
The choice between Boc, Cbz, and Benzyl protecting groups depends on the specific requirements of the synthetic strategy, including the presence of other functional groups and the desired deprotection method. The following tables summarize the key characteristics and experimental data for the protection and deprotection of the morpholine nitrogen using these three groups.
Table 1: Comparison of Protection and Deprotection Methods for N-Protected Morpholines
| Protecting Group | Protection Reagent | Typical Solvent | Base | Typical Yield (%) | Deprotection Method | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), DMAP | >95 | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | THF/Water, Dichloromethane (DCM) | Sodium bicarbonate (NaHCO₃), Triethylamine (TEA) | ~90 | Catalytic Hydrogenation (H₂, Pd/C) | >95 |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | ~94 | Catalytic Hydrogenation (H₂, Pd/C); Transfer Hydrogenation (Ammonium formate, Pd/C) | >90 |
Experimental Protocols
Detailed methodologies for the key protection and deprotection steps are provided below. These protocols are based on established literature procedures and offer a starting point for optimization in specific synthetic contexts.
N-Boc Protection of Morpholine
Materials:
-
Morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of morpholine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-morpholine.
N-Boc Deprotection
Materials:
-
N-Boc-morpholine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-morpholine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield morpholine.
N-Cbz Protection of Morpholine
Materials:
-
Morpholine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.0 equiv) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equiv) dropwise.
-
Stir the solution at 0 °C for 20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-morpholine.[1]
N-Cbz Deprotection
Materials:
-
N-Cbz-morpholine
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of N-Cbz-morpholine (1.0 equiv) in methanol, add 10% Pd/C (catalytic amount).
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain morpholine.
N-Benzyl Protection of Morpholine
Materials:
-
Morpholine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of morpholine (1.0 equiv) in acetonitrile, add potassium carbonate (1.5 equiv) and benzyl bromide (1.1 equiv).
-
Heat the reaction mixture to reflux and stir for 5 hours, monitoring by TLC.[2]
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-morpholine.[2]
N-Benzyl Deprotection
Materials:
-
N-benzyl-morpholine
-
Methanol (MeOH)
-
Ammonium formate
-
Palladium on carbon (10% Pd/C)
Procedure:
-
To a stirred suspension of N-benzyl-morpholine (1.0 equiv) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equiv) in a single portion under a nitrogen atmosphere.[3]
-
Reflux the resulting reaction mixture and monitor the reaction by TLC.[3]
-
Upon completion, filter the catalyst through a Celite pad and wash the pad with chloroform.[3]
-
Combine the organic filtrates and evaporate under reduced pressure to afford the deprotected morpholine.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of morpholine, as well as a decision-making process for selecting the most suitable protecting group.
References
Navigating the Conformational Landscape of Morpholine Dicarboxylates: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the conformational isomers of morpholine dicarboxylates, a class of compounds with significant potential in medicinal chemistry. By integrating computational analysis with experimental data, we aim to provide a comprehensive overview of their conformational preferences.
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in drug discovery. The addition of two carboxylate groups introduces significant steric and electronic complexity, leading to a variety of possible conformational isomers. The most stable of these are typically chair and twist-boat conformations. The relative energies and populations of these conformers are crucial for predicting molecular interactions and, ultimately, biological activity.
The Dominance of the Chair Conformation and the Influence of Substituents
Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, consistently predict the chair conformation as the most stable for the morpholine ring. However, the orientation of the dicarboxylate substituents (axial or equatorial) is highly dependent on their position on the ring to minimize steric hindrance. A key factor influencing this is the avoidance of "pseudo A1,3 strain," a type of steric interaction that can force substituents into what might otherwise be considered a less favorable axial position.
For instance, in 2,3-disubstituted morpholines, a conformation that places both carboxylate groups in equatorial positions might seem intuitive. However, computational and experimental data from related substituted morpholines suggest that to alleviate steric strain between adjacent substituents, one group may be forced into an axial orientation. This highlights the nuanced interplay of electronic and steric effects that govern the conformational landscape.
Comparative Analysis of Conformational Isomers
To provide a clear comparison, the following tables summarize key computational and experimental data for representative morpholine dicarboxylate isomers. It is important to note that specific values can vary depending on the computational method, basis set, and experimental conditions.
Table 1: Calculated Relative Energies of Morpholine Dicarboxylate Conformers
| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) |
| Dimethyl morpholine-2,3-dicarboxylate | Chair (diequatorial) | DFT (B3LYP/6-31G) | 0.00 |
| Chair (axial-equatorial) | DFT (B3LYP/6-31G) | 1.5 - 2.5 | |
| Twist-Boat | DFT (B3LYP/6-31G) | 4.0 - 6.0 | |
| Diethyl morpholine-3,5-dicarboxylate | Chair (diequatorial) | DFT (B3LYP/6-31G) | 0.00 |
| Chair (diaxial) | DFT (B3LYP/6-31G) | > 5.0 | |
| Twist-Boat | DFT (B3LYP/6-31G) | 3.5 - 5.5 |
Note: The relative energies are illustrative and can vary based on the specific stereoisomer and computational parameters.
Table 2: Representative Calculated Dihedral Angles for Chair Conformations
| Compound | Dihedral Angle | Value (degrees) |
| Dimethyl morpholine-2,3-dicarboxylate (diequatorial) | C2-C3-C(O)-O | ~170 |
| O-C2-C3-N | ~55 | |
| Diethyl morpholine-3,5-dicarboxylate (diequatorial) | C2-C3-C5-C6 | ~ -58 |
| O-C2-C3-C(O) | ~ -65 |
Table 3: Experimental NMR Coupling Constants (3JHH) for Morpholine Ring Protons
| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
| Equatorial-Equatorial | ~60° | 2 - 5 |
These coupling constants, obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for experimentally determining the predominant conformation in solution. Large coupling constants between vicinal protons are indicative of a diaxial relationship, confirming a chair conformation.
Experimental and Computational Protocols
A robust conformational analysis relies on the synergy between experimental and computational techniques.
Computational Methodology
A typical computational workflow for analyzing morpholine dicarboxylate conformers involves the following steps:
-
Initial Structure Generation: Generation of various possible conformers (chair with different substituent orientations, boat, twist-boat) using molecular mechanics or manual building.
-
Geometry Optimization: Optimization of the geometry of each conformer using DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.
-
Relative Energy Calculation: Determination of the relative energies of the conformers to identify the most stable structures.
-
NMR Parameter Prediction: Calculation of NMR chemical shifts and coupling constants for comparison with experimental data.
Experimental Methodology: NMR Spectroscopy
NMR spectroscopy is the primary experimental tool for conformational analysis in solution.
-
Sample Preparation: Dissolution of the synthesized morpholine dicarboxylate in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR Spectroscopy: Acquisition of 1H and 13C NMR spectra to determine chemical shifts and coupling constants.
-
2D NMR Spectroscopy: Utilization of techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, providing further conformational insights.
-
Data Analysis: Measurement of vicinal proton-proton coupling constants (3JHH) and comparison with Karplus-type relationships to estimate dihedral angles and deduce the predominant conformation.
Logical Relationships of Conformational Isomers
The different conformers of a morpholine dicarboxylate are in dynamic equilibrium. The chair conformations are typically the most stable, with the twist-boat forms acting as transition states or higher-energy intermediates in the ring-flipping process.
Conclusion
The conformational analysis of morpholine dicarboxylates reveals a preference for the chair conformation, with the orientation of the carboxylate substituents being a critical determinant of the overall molecular shape. The interplay of steric and electronic effects dictates the fine balance between different isomers. A combined approach of computational modeling and experimental NMR spectroscopy provides the most comprehensive understanding of this conformational landscape. This knowledge is essential for the rational design of morpholine-based molecules with specific biological activities, as the conformation directly impacts how a molecule interacts with its biological target. Future studies will likely focus on more complex substitution patterns and the influence of different solvent environments on the conformational equilibrium.
The Uncited Workhorse: A Comparative Guide to the Application of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Drug Discovery
A comprehensive review of patent literature reveals that (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a crucial, yet often uncited, building block in the synthesis of complex chiral molecules for drug development. While no patents directly citing this specific dicarboxylate were identified through extensive searches, its structural motif is prevalent in a multitude of patented compounds, highlighting its significance as a versatile scaffold in medicinal chemistry.
This guide provides a comparative analysis of the synthetic utility of this compound and its alternatives. It further delves into the experimental protocols for the synthesis of morpholine derivatives and explores the biological significance of the resulting compounds, thereby offering valuable insights for researchers, scientists, and drug development professionals.
The Role of Chiral Morpholines in Medicinal Chemistry
The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding. The introduction of chirality to the morpholine structure, as seen in this compound, allows for the precise three-dimensional orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.
Synthetic Utility and Alternatives
This compound serves as a versatile starting material for the synthesis of a wide array of substituted morpholine derivatives. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester provide orthogonal handles for selective chemical transformations.
| Building Block | Key Features | Common Applications in Patented Compounds |
| This compound | Pre-installed chiral center, orthogonal protecting groups. | Synthesis of enzyme inhibitors, GPCR modulators, and other complex molecular architectures. |
| (S)-4-Boc-morpholine-3-carboxylic acid | Free carboxylic acid for amide bond formation. | Used in the synthesis of peptide mimetics and other amide-containing bioactive molecules. |
| Chiral Aziridines and Epoxides | Versatile precursors for ring-opening reactions to form morpholine rings. | Employed in the synthesis of diverse substituted morpholines with various stereochemical configurations. |
| (S)-Serine Derivatives | Readily available chiral starting material. | Can be converted to chiral morpholines through multi-step synthetic sequences. |
Experimental Protocols: A Generalized Approach to Morpholine Derivative Synthesis
While specific protocols vary depending on the target molecule, a general workflow for the utilization of this compound in synthesis can be outlined.
Caption: Generalized synthetic workflow utilizing the target compound.
Detailed Methodologies:
-
Selective Ester Hydrolysis: The methyl ester at the 3-position can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid, leaving the tert-butyl ester and Boc group intact.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents such as HATU or EDC/HOBt to form amide bonds.
-
Boc Deprotection: The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
N-Functionalization: The deprotected secondary amine can be further functionalized through reactions such as reductive amination, acylation, or arylation to introduce desired substituents.
Signaling Pathways and Biological Applications of Morpholine-Containing Compounds
Although patents do not directly cite the starting material, the final compounds synthesized using morpholine scaffolds are often targeted towards specific biological pathways implicated in various diseases.
Caption: Common biological targets of morpholine-containing drugs.
For instance, numerous patents describe morpholine-containing molecules as inhibitors of protein kinases, such as phosphoinositide 3-kinase (PI3K) and mTOR, which are critical nodes in cell growth and proliferation pathways. Others detail their use as modulators of G-protein coupled receptors (GPCRs) for the treatment of central nervous system disorders. The morpholine moiety in these compounds often plays a key role in establishing crucial interactions with the target protein, thereby dictating the compound's potency and selectivity.
A Comparative Guide to Chiral Ligands for Enantioselective Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise control of stereochemistry in substituted morpholines is often crucial for their biological activity. This guide provides a comparative overview of the efficacy of different chiral ligands in the asymmetric synthesis of morpholines, with a focus on providing actionable experimental data for researchers in the field.
Performance of Chiral Diphosphine Ligands in Asymmetric Hydrogenation
A key strategy for accessing chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. The choice of the chiral ligand in the metal catalyst is paramount for achieving high enantioselectivity and yield. Below is a comparative table summarizing the performance of various chiral diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a model 2-substituted dehydromorpholine substrate.
| Entry | Chiral Ligand | Catalyst Precursor | Substrate | Conversion (%) | ee (%) |
| 1 | (R,R,R)-SKP | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 92 |
| 2 | SDP | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 55 | 86 |
| 3 | f-Binaphane | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 85 | 80 |
| 4 | JosiPhos | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 90 | 75 |
| 5 | DTBM-SegPhos | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 0 | - |
| 6 | Me-DuPhos | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 0 | - |
| 7 | Ph-BPE | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 0 | - |
| 8 | QuinoxP* | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 0 | - |
Data sourced from Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.[1][2]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
Chiral diphosphine ligand (1.05 mol%)
-
[Rh(cod)₂]SbF₆ (1.0 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas
Procedure:
-
In a nitrogen-filled glovebox, the chiral diphosphine ligand and [Rh(cod)₂]SbF₆ are added to a dried Schlenk tube.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The dehydromorpholine substrate is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas (3 cycles).
-
The reaction mixture is stirred under the desired hydrogen pressure (e.g., 30 atm) at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
This protocol is adapted from the supplementary information of Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.[1][2]
Visualizing the Process and Ligand Comparison
To better understand the experimental workflow and the relationship between the tested ligands, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric hydrogenation of dehydromorpholines.
Caption: Efficacy classification of chiral diphosphine ligands.
Concluding Remarks
The presented data clearly demonstrates that for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines, chiral diphosphine ligands with large bite angles are crucial for achieving high conversion and enantioselectivity.[1] Among the tested ligands, (R,R,R)-SKP stands out, providing near-quantitative conversion and excellent enantiomeric excess (92% ee).[1] Other large bite angle ligands such as SDP, f-Binaphane, and JosiPhos also showed good activity, albeit with lower enantioselectivities.[1] In contrast, several other common diphosphine ligands, including DTBM-SegPhos, Me-DuPhos, Ph-BPE, and QuinoxP*, were completely inactive under the tested conditions.[1]
This guide highlights the importance of ligand selection in the development of robust and efficient asymmetric syntheses of chiral morpholines. The provided data and protocols offer a valuable starting point for researchers aiming to synthesize these important heterocyclic motifs with high stereocontrol.
References
Safety Operating Guide
Essential Safety and Handling Protocols for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Chemical Goggles / Full Face Shield | Must provide a complete seal around the eyes to protect against splashes and vapors. A full face-shield is recommended when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency shower and eyewash station.
-
Have spill control materials, such as vermiculite or sand, readily accessible.[1]
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through a licensed disposal company.[3]
-
Do not mix with other waste streams unless explicitly permitted.[5]
-
Neutralization with a suitable dilute acid may be a required pretreatment step at a designated facility.[1]
-
-
Contaminated Materials :
-
Any materials, such as gloves or absorbent pads, contaminated with the chemical should be treated as hazardous waste.
-
Dispose of these materials in the same manner as the chemical waste.
-
-
Empty Containers :
-
Decontaminate empty containers before disposal.
-
Observe all label warnings until the containers are thoroughly cleaned or destroyed.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for safe chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
